6-Fluoro-4-hydroxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXOYSEYWCLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959907 | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21873-50-7, 391-78-6 | |
| Record name | 6-Fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Quinolone Core
6-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the 4-quinolone scaffold, is a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring system significantly modulates the molecule's physicochemical and biological properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound, detailing its chemical and physical characteristics, synthesis, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutic agents and functional materials.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source(s) |
| CAS Number | 391-78-6 | [1][2][3] |
| Molecular Formula | C₉H₆FNO | [1][2][4] |
| Molecular Weight | 163.15 g/mol | [1][2][4] |
| Melting Point | 221-223 °C | [5] |
| Boiling Point | 317 °C (Predicted) | [5] |
| Appearance | Solid | [4] |
| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [2][4] |
Synthesis of this compound: The Gould-Jacobs Reaction
The primary synthetic route to this compound is the Gould-Jacobs reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines.[6] This reaction involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization.
The synthesis commences with the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This initial step forms an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate. The subsequent high-temperature cyclization of this intermediate, typically carried out in a high-boiling solvent such as diphenyl ether, leads to the formation of the quinoline ring system. The final steps involve the saponification of the ester group to a carboxylic acid, followed by decarboxylation to yield this compound.[6]
Experimental Protocol: Gould-Jacobs Synthesis of this compound
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Cyclohexane (or other suitable non-polar solvent)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).
-
Cyclization: Add the crude condensation product to diphenyl ether in a separate reaction flask equipped with a reflux condenser. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.[7]
-
Isolation of the Intermediate: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. Filter the solid, wash it thoroughly with the non-polar solvent to remove the diphenyl ether, and dry it under a vacuum.[8]
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid.
-
Decarboxylation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid. Isolate the solid by filtration and then heat it to induce decarboxylation, yielding the final product, this compound.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing fluorine atom and the hydroxyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (163.15 g/mol ). The fragmentation pattern can provide further structural information. For quinoline derivatives, common fragmentation pathways involve the loss of CO and HCN from the molecular ion.[9]
Applications in Research and Development
This compound is a versatile precursor with significant applications in several fields:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[10] Its scaffold is found in anti-infective and anti-cancer agents. The fluorine substituent is known to enhance the biological activity of many quinolone-based drugs.[10]
-
Antimicrobial Research: The inherent structure of this compound exhibits antimicrobial properties, making it a valuable starting point for the development of new antibiotics and antifungal treatments.[10]
-
Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. This compound can be utilized in the creation of fluorescent probes for biological imaging, aiding in the study of cellular processes and disease mechanisms.[10]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also used in agricultural formulations as a key ingredient in crop protection products due to its effectiveness against a broad spectrum of pathogens.[10]
-
Material Science: The chemical properties of this compound make it a suitable component for the development of advanced materials, such as specialized coatings and polymers.[10]
Chemical Reactions and Derivatization
The 4-hydroxy group of this compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. For instance, it can exist in tautomeric equilibrium with its 4-quinolone form.[11] The hydroxyl group can also be converted to other functional groups, such as a chloro group, which can then be subjected to nucleophilic substitution reactions to introduce various side chains.
Caption: Potential derivatization pathways for this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
First Aid:
-
If swallowed: Call a doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]
-
If on skin: Wash with plenty of water and soap.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]
It is imperative to consult the full Safety Data Sheet (SDS) for this compound (CAS 391-78-6) before handling or using this compound.
Conclusion
This compound stands as a molecule of significant interest to the scientific community, particularly those involved in drug discovery and material science. Its fluorinated quinolone core provides a versatile platform for the synthesis of a wide array of derivatives with enhanced biological and chemical properties. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, paving the way for further exploration of its potential in various applications. As research continues, the importance of this compound as a key building block is poised to grow, leading to the development of novel and improved technologies in medicine, agriculture, and materials.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemimpex.com [chemimpex.com]
- 11. ossila.com [ossila.com]
physical and chemical properties of 6-Fluoro-4-hydroxyquinoline
An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Properties, Synthesis, and Applications
Introduction: The Significance of a Fluorinated Quinoline Core
This compound is a fluorinated heterocyclic compound that has garnered significant attention within the scientific community. As a derivative of quinoline, a "privileged structure" in medicinal chemistry, it serves as a foundational building block for a diverse array of biologically active molecules.[1] The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic character, which can lead to enhanced biological activity, metabolic stability, and target specificity.[1][2]
This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and key applications of this compound. It is intended for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold in pharmaceuticals, agrochemicals, and material science.[3]
Chemical Structure and Tautomerism
This compound (CAS Number: 391-78-6) possesses the molecular formula C₉H₆FNO.[3][4] A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form. This dynamic equilibrium is fundamental to its reactivity and biological interactions.
Caption: Keto-enol tautomerism of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for designing experimental conditions, predicting its behavior in biological systems, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 391-78-6 | [3][4] |
| Molecular Formula | C₉H₆FNO | [3][4] |
| Molecular Weight | 163.15 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 221-223 °C | [6] |
| Boiling Point | 317 °C (Predicted) | [6] |
| Density | 1.366 g/cm³ (Predicted) | [6] |
| XLogP3 | 0.7 | [4] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry place | [3] |
Note: Some properties, such as boiling point and density, are predicted values from computational models and should be considered estimates.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. The following provides an overview of the expected spectral features.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and splitting patterns will be influenced by the positions of the fluorine and hydroxyl groups.
-
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. It provides a distinct signal confirming the presence and electronic environment of the fluorine atom.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch (for the hydroxyl group), a C=O stretch (from the keto tautomer), and C-F stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z ≈ 163.15.
Synthesis Pathways
4-hydroxyquinolines are commonly synthesized via the Gould-Jacobs reaction . This established method involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.[1]
Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Reaction (Generalized)
-
Condensation: Mix 4-fluoroaniline with an equivalent of diethyl ethoxymethylenemalonate. Heat the mixture (typically 100-120 °C) for 1-2 hours until the reaction is complete (monitored by TLC). Ethanol is eliminated during this step.
-
Isolation of Intermediate: Remove the ethanol under reduced pressure. The resulting intermediate can often be used directly in the next step without further purification.
-
Cyclization: Add the intermediate to a high-boiling point solvent, such as diphenyl ether. Heat the mixture to a high temperature (around 240-260 °C) for 15-30 minutes. This induces thermal cyclization to form the quinoline ring system.
-
Workup and Purification: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash it thoroughly, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
Reactivity and Applications
The unique chemical structure of this compound makes it a valuable intermediate for synthesizing a wide range of target molecules.[3]
-
Pharmaceutical Development : It is a key precursor for fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[8] The 4-hydroxy group can be converted to a 4-chloro group, which is then substituted with various amines to generate a library of potential drug candidates. Its scaffold is explored for creating anti-cancer, anti-infective, and antiplasmodial (anti-malarial) agents.[3][5]
-
Agrochemicals : The compound is used in agricultural formulations as a key ingredient in crop protection products, leveraging its effectiveness against a broad spectrum of pathogens to develop new fungicides and herbicides.[3]
-
Material Science and Analytical Chemistry : The fluorescent properties of the quinoline core allow for its use in developing fluorescent probes for biological imaging, which aids in visualizing cellular processes.[2][3] It is also employed in analytical methods and for developing advanced materials like specialized coatings and polymers.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin and serious eye irritation.[4]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage : Keep the container tightly closed and store in a dry, cool place, typically between 0-8 °C.[3]
-
Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with a unique combination of structural features. The presence of the quinoline core, a hydroxyl group, and a fluorine atom provides multiple sites for chemical modification, making it an exceptionally versatile building block. Its established role in the synthesis of pharmaceuticals and agrochemicals, coupled with emerging applications in materials science, underscores its continued importance in driving innovation across multiple scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. This compound | 391-78-6 [m.chemicalbook.com]
- 7. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
6-Fluoro-4-hydroxyquinoline molecular structure and weight
An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Molecular Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this compound. As a pivotal heterocyclic compound, its unique structural features and versatile reactivity have established it as a significant building block in medicinal and materials chemistry. This document provides an in-depth analysis of its molecular characteristics, synthesis, and diverse applications, grounded in authoritative scientific data.
Core Molecular Identity and Physicochemical Properties
This compound is a fluorinated derivative of the 4-hydroxyquinoline scaffold. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive compounds.[1][2] Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to form the core of numerous therapeutic agents.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO | [1][3][4] |
| Molecular Weight | 163.15 g/mol | [1][3][4][5] |
| CAS Number | 391-78-6 | [1][3][4] |
| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [3][4] |
| Synonyms | 6-Fluoro-4-quinolinol, 4-Hydroxy-6-fluoroquinoline | [1] |
| Appearance | Solid | [3] |
| Melting Point | 221-223 °C | [6] |
| Boiling Point | 317 °C | [6] |
| Density | 1.366 g/cm³ | [6] |
| Storage | Store at 0-8 °C | [1] |
Molecular Structure and Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms. This compound primarily exists in a dynamic equilibrium between its enol form (6-fluoro-4-quinolinol) and its more stable keto form (6-fluoroquinolin-4(1H)-one).[4][7] This keto-enol tautomerism is fundamental to its reactivity and its interactions in biological systems. The IUPAC name, 6-fluoro-1H-quinolin-4-one, reflects the prevalence of the keto tautomer.[3][4]
Caption: Keto-enol tautomerism of this compound.
Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline scaffolds is well-established, with the Gould-Jacobs reaction being a primary and reliable method.[2][8] This reaction provides a versatile route to substituted 4-hydroxyquinolines by condensing an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.
Causality in Synthesis:
-
Reactant Choice: 4-Fluoroaniline is selected as the starting aniline to introduce the fluorine atom at the desired 6-position of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common and effective malonic ester derivative for this condensation.
-
Condensation: The initial reaction forms a key enamine intermediate. This step is typically performed under reflux conditions to drive the reaction to completion.
-
Thermal Cyclization: The critical ring-closing step requires high temperatures (typically >200 °C). A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature for the intramolecular cyclization, which proceeds via an electrophilic aromatic substitution mechanism, followed by the elimination of ethanol to form the stable heterocyclic system.
Caption: Synthetic workflow via the Gould-Jacobs reaction.
Experimental Protocol: Proposed Synthesis
-
Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl (ethoxymethylene)malonate are mixed. The mixture is heated under reflux for 2 hours.
-
Solvent Removal: The resulting ethanol is removed under reduced pressure.
-
Cyclization: The crude intermediate is added to a high-boiling solvent (e.g., diphenyl ether) pre-heated to ~250 °C. The solution is maintained at this temperature for 30 minutes to ensure complete cyclization.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent and subsequently purified by recrystallization to yield pure this compound.
Spectroscopic Characterization
Confirmation of the molecular structure of synthesized this compound relies on a combination of standard spectroscopic techniques. Authoritative spectral data can be found in chemical databases.[9][10]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen heteroatom.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the fluorine-coupled carbons showing characteristic splitting patterns.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands, including N-H and O-H stretching (often broad, due to the tautomerism and hydrogen bonding) in the 3400-2500 cm⁻¹ region and a strong C=O stretch (from the keto tautomer) around 1650 cm⁻¹.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 163.15.
Key Applications in Scientific Research and Development
This compound is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[1] The fluorine substituent is known to enhance biological activity and metabolic stability, making this scaffold particularly attractive for drug discovery.[1][2]
Caption: Major application areas of this compound.
-
Pharmaceutical Development: This is the most prominent application area. The scaffold is a crucial precursor in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[11] The introduction of fluorine at the C-6 position is a defining feature of second and later-generation fluoroquinolones.[11] It also serves as an intermediate for developing novel anti-cancer and other anti-infective agents.[1]
-
Agrochemicals: In agriculture, it is used in the formulation of crop protection products, including effective fungicides and herbicides, contributing to sustainable farming practices.[1]
-
Material Science and Analytical Chemistry: The fluorescent properties of the quinoline ring system allow for its use in creating fluorescent probes for biological imaging and cellular studies.[1] It is also employed in developing advanced materials and in analytical methods for detecting other compounds.[1]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related analogs like 6-Fluoro-4-hydroxy-2-methylquinoline provides guidance on handling.
-
Hazards: Assumed to be an irritant. May cause skin irritation (H315) and serious eye irritation (H319).[12]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]
Conclusion
This compound stands out as a high-value chemical intermediate with significant strategic importance in research and development. Its robust synthesis, unique electronic properties conferred by the fluorine atom, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. The continued exploration of this scaffold is expected to yield further innovations in the development of novel therapeutics, advanced agricultural products, and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]
- 6. This compound | 391-78-6 [m.chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound(391-78-6) 1H NMR spectrum [chemicalbook.com]
- 10. 6-Fluoroquinoline(396-30-5) 1H NMR spectrum [chemicalbook.com]
- 11. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 12. fishersci.at [fishersci.at]
- 13. 6-氟-4-羟基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
solubility of 6-Fluoro-4-hydroxyquinoline in different solvents
An In-depth Technical Guide to the Solubility of 6-Fluoro-4-hydroxyquinoline
**Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present detailed, field-proven experimental protocols to empower researchers to accurately determine solubility in various solvent systems. Furthermore, this guide offers expert insights into troubleshooting common solubility challenges and outlines advanced strategies for enhancing the solubilization of quinoline derivatives in aqueous and organic media, ensuring their effective application in biological assays and formulation development.
Introduction to this compound: A Molecule of Interest
This compound (CAS No: 391-78-6) is a fluorinated derivative of 4-hydroxyquinoline.[1][2] Its structure, featuring a quinoline core, a hydroxyl group, and a fluorine atom, makes it a valuable building block in medicinal chemistry. The quinoline scaffold is a "privileged structure" found in numerous pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological activity.[2]
Understanding the solubility of this compound is a critical first step in the drug discovery pipeline. Solubility dictates the compound's behavior in various essential processes, including:
-
Chemical Synthesis & Purification: Solvent selection for reactions, crystallization, and chromatography is dependent on solubility.
-
Biological Screening: Achieving accurate and reproducible results in high-throughput screening (HTS) and other biological assays requires the compound to be fully dissolved in the assay medium.[5] Poor solubility can lead to false negatives and inaccurate structure-activity relationship (SAR) data.[6]
-
Formulation Development: The development of a viable drug product, whether oral or parenteral, is fundamentally dependent on the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API).[7]
1.1. Physicochemical Properties
A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. Key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [1][8] |
| Molecular Weight | 163.15 g/mol | [8] |
| Appearance | Solid (e.g., White to off-white powder) | [1] |
| XLogP3 (Predicted) | 0.7 | [8] |
| pKa (Predicted, Strongest Acidic) | ~9.5-11.4 | [9] |
| pKa (Predicted, Strongest Basic) | ~0.8-2.8 | [9] |
Note: Predicted pKa values are for related hydroxyquinolines and serve as an estimate. The hydroxyl group imparts acidic character, while the pyridine nitrogen provides basicity.
Foundational Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the energy of solvation. For a molecule like this compound, several factors are paramount.
2.1. Solvent-Solute Interactions: "Like Dissolves Like"
The polarity of both the solute and the solvent is the primary determinant of solubility.
-
Polar Solvents (e.g., water, methanol): These solvents effectively solvate polar and ionizable molecules through hydrogen bonding and dipole-dipole interactions. The hydroxyl group (-OH) and the nitrogen atom in this compound can participate in hydrogen bonding.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds, making them excellent solvents for a wide range of organic compounds, including those with moderate polarity.[5][10] DMSO is a standard solvent for preparing stock solutions for biological screening.[11]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are most effective at dissolving nonpolar, lipophilic solutes.
2.2. The Critical Role of pH for Ionizable Compounds
This compound is an amphoteric molecule, meaning it has both acidic (the hydroxyl group) and basic (the pyridine nitrogen) functional groups. This makes its aqueous solubility highly dependent on pH.[3][12]
-
In Acidic Conditions (pH < pKa of Nitrogen): The nitrogen atom becomes protonated (QH+), forming a cation. This charged species is significantly more soluble in aqueous media than the neutral form.[12]
-
In Basic Conditions (pH > pKa of Hydroxyl): The hydroxyl group loses a proton, forming an anion (Q-). This phenolate-like anion is also more water-soluble than the neutral molecule.
-
At the Isoelectric Point: The pH at which the molecule has no net charge will correspond to its point of minimum aqueous solubility, known as the intrinsic solubility (S₀).[12]
This relationship is described by the Henderson-Hasselbalch equation and is fundamental to controlling the solubility of quinoline derivatives in buffers and biological fluids.[3]
Solubility Profile of this compound: An Illustrative Guide
While specific, experimentally-derived quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and the principles outlined above. The following table provides an illustrative guide for researchers selecting solvents for initial experiments.
It is imperative that these qualitative descriptions are confirmed experimentally using the protocols provided in Section 4.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insight |
| Water (pH 7) | Polar, Protic | Poor / Insoluble | At neutral pH, the compound exists primarily in its neutral form, which has low intrinsic aqueous solubility.[3][12] |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble / Very Soluble | DMSO is an excellent solvent for many heterocyclic compounds used in drug discovery and is the standard for stock solutions.[5][6] |
| Methanol / Ethanol | Polar, Protic | Moderately Soluble | These alcohols can engage in hydrogen bonding with the solute, but are less polar than water. 4-Hydroxyquinoline is soluble in methanol.[13] |
| Acetonitrile | Polar, Aprotic | Sparingly Soluble | Less polar than alcohols, may require energy input (e.g., sonication) to achieve dissolution. |
| Dichloromethane (DCM) | Nonpolar | Sparingly to Moderately Soluble | The aromatic rings contribute to some solubility in nonpolar solvents, but the polar groups limit it. |
| Aqueous Buffers (pH < 4) | Polar, Protic | Increased Solubility | Protonation of the quinoline nitrogen will significantly enhance solubility compared to neutral water.[6] |
| Aqueous Buffers (pH > 10) | Polar, Protic | Increased Solubility | Deprotonation of the hydroxyl group will form a salt and increase aqueous solubility.[6] |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The equilibrium (or shake-flask) method is the gold-standard technique for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable protocol that ensures the solution has reached saturation.
4.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
4.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a clear glass vial (e.g., 2-5 mg of solid to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming that saturation was achieved.
-
Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C for ambient solubility). Agitate the suspension for a minimum of 24 hours. Expert Tip: For crystalline compounds, reaching equilibrium can take up to 72 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration plateaus.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vial (e.g., 10 minutes at 14,000 rpm) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality Check: Be extremely careful not to disturb the solid pellet, as this will lead to erroneously high solubility values.
-
Dilution: Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method. This also prevents the compound from precipitating out of the saturated solution upon cooling.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or molarity.
4.3. Experimental Workflow Diagram
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. jptcp.com [jptcp.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 13. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
A Spectroscopic Guide to 6-Fluoro-4-hydroxyquinoline: Elucidating Molecular Structure for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic signature of 6-fluoro-4-hydroxyquinoline (C₉H₆FNO), a key heterocyclic scaffold in medicinal chemistry and drug development. As a foundational element in many potent antimicrobial agents, understanding its structural and electronic properties is paramount for researchers, scientists, and professionals in drug discovery.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but the rationale behind the observed signals.
The Structural Significance of this compound
This compound is a core component of the quinolone class of antibiotics. The strategic placement of a fluorine atom at the C-6 position is known to significantly enhance biological activity and stability.[1] The 4-hydroxy group introduces a crucial tautomeric equilibrium with its 4-quinolone form, influencing its hydrogen bonding capabilities and interaction with biological targets. A thorough spectroscopic characterization is the first step in validating the synthesis of this key intermediate and serves as a benchmark for the development of novel derivatives with enhanced therapeutic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy provides the most detailed insight into the molecular framework of this compound, revealing the connectivity and chemical environment of each hydrogen, carbon, and fluorine atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The analysis of chemical shifts, coupling constants, and multiplicity allows for the unambiguous assignment of each proton on the quinoline ring system. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆, which can exchange with the labile hydroxyl and amine protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.90 | Singlet (broad) | - | OH |
| 7.94 | Doublet | 7.6 | H-2 |
| 7.73 | Multiplet | - | H-5 |
| 7.60 | Multiplet | - | H-7, H-8 |
| 6.04 | Doublet | 7.3 | H-3 |
Data sourced from ChemicalBook [CAS 391-78-6].
Insight from the Senior Application Scientist: The broad singlet at 11.90 ppm is characteristic of the acidic hydroxyl proton, its breadth indicating exchange with residual water in the solvent or intermolecular hydrogen bonding. The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the heterocyclic ring and the fluorine substituent. The coupling between H-2 and H-3 is a key indicator of their vicinal relationship on the pyridinone ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 159.9, 157.7 | C-6 (¹JCF), C-4 |
| 140.0 | C-8a |
| 137.2 | C-2 |
| 127.3 | C-5 |
| 121.1, 120.8 | C-7, C-8 |
| 109.5 | C-4a |
| 108.3 | C-3 |
Data sourced from ChemicalBook [CAS 391-78-6]. Note: The two highest ppm values are assigned to the carbon bearing the fluorine (split into a doublet due to C-F coupling) and the carbon bearing the hydroxyl group.
Insight from the Senior Application Scientist: The most downfield signals correspond to the carbon atoms directly bonded to electronegative atoms (fluorine and oxygen). The C-F coupling, which results in a large splitting of the C-6 signal (¹JCF), is a definitive diagnostic feature. The remaining aromatic carbons appear in the expected region of 108-140 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4]
Insight from the Senior Application Scientist: The precise chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. We would expect the ¹⁹F signal for this compound to be a multiplet due to coupling with neighboring aromatic protons (H-5 and H-7). The acquisition of a ¹⁹F NMR spectrum is strongly recommended for unambiguous characterization and as a quality control metric for synthetic batches.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum reveals characteristic vibrational frequencies corresponding to specific bond types.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2768 | Broad | O-H stretch (strong H-bonding) |
| 1594 | Medium | C=C aromatic stretch |
Data sourced from ChemicalBook [CAS 391-78-6].
Insight from the Senior Application Scientist: The very broad absorption band centered around 2768 cm⁻¹ is a hallmark of a strongly hydrogen-bonded hydroxyl group, consistent with the 4-hydroxyquinoline structure. The medium intensity band at 1594 cm⁻¹ is characteristic of the aromatic carbon-carbon double bond stretching vibrations within the quinoline ring system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, the expected nominal mass is 163 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 164.1 | [M+H]⁺ |
| 186.1 | [M+Na]⁺ |
Data sourced from ChemicalBook [CAS 391-78-6] (LC-MS, ESI+).
Insight from the Senior Application Scientist: The observation of the protonated molecule [M+H]⁺ at m/z 164.1 is the primary confirmation of the molecular weight. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. A plausible pathway involves the retro-Diels-Alder reaction on the pyridinone ring, a common fragmentation for quinolones, leading to the loss of acetylene (C₂H₂). Another likely fragmentation is the loss of carbon monoxide (CO) from the quinolone form. The study of fragmentation patterns of fluoroquinolones often reveals the loss of HF as a characteristic fragmentation pathway.[7][8]
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a minimum of 16 scans.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a minimum of 1024 scans.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of -100 to -150 ppm (referenced to CFCl₃).
-
Acquire a minimum of 64 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Protocol 2: IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction on the resulting spectrum.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution if necessary to ensure separation from any impurities.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
For fragmentation studies, perform tandem MS (MS/MS) on the [M+H]⁺ ion at m/z 164.1, using a collision energy of 10-30 eV.
-
Visualizing Molecular Structure and Fragmentation
Visual representations are crucial for understanding the relationships between the spectroscopic data and the molecular structure.
Caption: Molecular structure of this compound.
Caption: Plausible fragmentation pathways for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. By understanding the causality behind the observed spectral features, researchers can confidently verify the structure of this vital pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in drug development workflows. Further investigation into the ¹⁹F NMR spectrum and detailed MS/MS fragmentation will continue to enhance our understanding of this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthesis Precursors for 6-Fluoro-4-hydroxyquinoline Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 6-fluoro-4-hydroxyquinoline scaffold is a cornerstone in modern medicinal chemistry, most notably serving as the central pharmacophore for the highly successful fluoroquinolone class of antibiotics. Its strategic fluorination at the C-6 position significantly enhances antibacterial potency and modulates pharmacokinetic properties. This guide provides an in-depth analysis of the principal synthetic precursors and methodologies for constructing this critical molecular framework. We will dissect the two most authoritative and versatile synthetic routes—the Gould-Jacobs reaction and the Conrad-Limpach synthesis—from a mechanistic and practical standpoint. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into precursor selection, reaction optimization, and the causal factors that govern synthetic outcomes.
Strategic Importance of the this compound Core
The introduction of a fluorine atom at the 6-position of the quinoline ring is a pivotal structural modification in drug design. This substitution is not trivial; it leverages fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—to profoundly influence a molecule's biological profile. In the context of fluoroquinolone antibiotics, the C-6 fluorine atom is directly implicated in binding to the bacterial DNA gyrase enzyme, a key factor in their mechanism of action and broad-spectrum activity. Therefore, efficient and reliable access to the this compound core is a prerequisite for the discovery and development of new anti-infective agents and other therapeutics.
The Gould-Jacobs Reaction: A Versatile Route to 3-Carboxy Quinolines
The Gould-Jacobs reaction is arguably the most prevalent and strategically important method for synthesizing 4-hydroxyquinolines, particularly those intended for conversion into fluoroquinolone antibiotics. Its primary advantage lies in the direct installation of a carboxylate group at the C-3 position, which is an essential functional handle for further molecular elaboration.
Core Precursors and Conceptual Framework
The reaction proceeds through the condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.
-
Aniline Precursor: For the target molecule, 4-fluoroaniline is the indispensable starting material. The position of the fluorine atom on the aniline ring directly dictates its final position on the quinoline core.
-
Malonic Ester Precursor: The classic and most widely used partner is diethyl ethoxymethylenemalonate (EMME) . This reagent serves as the three-carbon building block required to construct the pyridinone ring of the quinoline system.
Mechanistic Pathway
The Gould-Jacobs reaction is a multi-step sequence where each stage is governed by specific energetic requirements.
Caption: Workflow for the Gould-Jacobs reaction.
-
Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of 4-fluoroaniline onto the electrophilic carbon of EMME, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate. This step is typically facile and can often be performed at moderate temperatures.
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclic reaction at high temperatures (typically >250 °C), leading to ring closure (benzannulation) and the formation of the quinoline core. A second molecule of ethanol is eliminated to yield the aromatic system. The high temperature is necessary to overcome the significant activation energy barrier associated with temporarily disrupting the aromaticity of the aniline ring during cyclization.
-
Hydrolysis & Decarboxylation (Optional): The resulting ethyl ester at the C-3 position can be easily hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating can then effect decarboxylation to yield this compound.
Field-Proven Experimental Protocol (Gould-Jacobs)
The following protocol is a representative methodology for the synthesis of ethyl this compound-3-carboxylate.
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) or solvent-free conditions.
-
Reaction vessel suitable for high temperatures (e.g., three-neck flask with condenser and thermometer). Microwave reactors are also highly effective.
Step-by-Step Procedure:
-
Step 1: Formation of the Intermediate:
-
In a reaction vessel, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 to 1.2 eq).
-
Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aniline. This step is often performed neat (without solvent).
-
Causality Check: Gentle heating accelerates the initial condensation and removal of the first ethanol molecule, driving the equilibrium towards the intermediate product.
-
-
Step 2: Thermal Cyclization:
-
To the vessel containing the intermediate, add a high-boiling solvent like diphenyl ether, or proceed neat.
-
Heat the reaction mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. The product often begins to precipitate from the hot solution.
-
Causality Check: This harsh condition provides the necessary thermal energy for the electrocyclic ring closure. Insufficient temperature will result in poor or no cyclization. The use of microwave irradiation can significantly shorten this step to mere minutes and improve yields by providing efficient, uniform heating.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
-
Step 3: Isolation and Purification:
-
Dilute the cooled mixture with a solvent like hexane or acetonitrile to facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the same solvent to remove residual high-boiling solvent and any unreacted starting materials.
-
Dry the product under vacuum. The resulting ethyl this compound-3-carboxylate is often of high purity but can be recrystallized if necessary.
-
Data Summary: Gould-Jacobs Reaction Conditions
| Precursors | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| 4-Fluoroaniline + EMME | 250 | 30 min | Diphenyl ether | ~70-80% | General Lit. |
| Aniline + EMME (Microwave) | 250 | 15 min | Neat | 38% | Biotage AN056 |
| Aniline + EMME (Microwave) | 300 | 5 min | Neat | 47% | Biotage AN056 |
Note: Yields are highly dependent on the specific substrates and reaction scale.
The Conrad-Limpach Synthesis: An Alternative Pathway
The Conrad-Limpach synthesis provides an alternative, powerful method for accessing 4-hydroxyquinolines. The choice between this method and the Gould-Jacobs reaction is dictated by the desired substitution pattern, as the Conrad-Limpach synthesis typically installs a substituent at the C-2 position.
Core Precursors and Conceptual Framework
This reaction involves the condensation of an aniline with a β-ketoester.
-
Aniline Precursor: As before, 4-fluoroaniline is the required starting material to install the C-6 fluorine.
-
β-Ketoester Precursor: A common and simple choice is ethyl acetoacetate . This precursor provides the carbon backbone for the new ring and results in a methyl group at the C-2 position of the final quinoline product.
Mechanistic Pathway
The Conrad-Limpach synthesis is highly sensitive to temperature, which controls the reaction outcome.
Caption: Workflow for the Conrad-Limpach synthesis.
-
Condensation (Kinetic Product): At lower temperatures (e.g., 110-140 °C), the 4-fluoroaniline reacts with the more electrophilic ketone carbonyl of ethyl acetoacetate. This is a reversible condensation that forms a β-aminoacrylate (an enamine), which is the kinetically favored product.
-
Thermal Cyclization (Thermodynamic Product): Upon heating to much higher temperatures (~250 °C), the enamine intermediate has sufficient energy to undergo an intramolecular electrocyclic ring closure onto the ester carbonyl. This step, which requires overcoming the aromatic stabilization of the aniline ring, is the rate-determining step and leads to the thermodynamically stable quinoline product after elimination of ethanol.
Field-Proven Experimental Protocol (Conrad-Limpach)
The following protocol is a representative methodology for the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline.
Materials:
-
4-Fluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Diphenyl ether, Mineral Oil)
-
Reaction vessel suitable for high temperatures
Step-by-Step Procedure:
-
Step 1: Formation of the Enamine Intermediate:
-
Combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a reaction vessel. A mild acid catalyst (e.g., a drop of acetic acid) can be added but is often not necessary.
-
Heat the mixture to ~120 °C for 1-2 hours, allowing the water produced during the condensation to be removed.
-
Causality Check: This temperature is sufficient to promote condensation to the enamine but low enough to prevent significant cyclization or decomposition. Removing water drives the reaction forward.
-
-
Step 2: Thermal Cyclization:
-
Add the high-boiling solvent (e.g., diphenyl ether) to the crude enamine intermediate in the reaction vessel.
-
Heat the mixture to 250 °C and maintain this temperature for approximately 30 minutes. The quinoline product will typically precipitate out of the hot solvent.
-
Causality Check: As with the Gould-Jacobs reaction, this high temperature is non-negotiable for achieving the thermal cyclization. The choice of solvent is critical; it must be inert and have a boiling point that allows the reaction to be maintained at ~250 °C.
-
-
Step 3: Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute with a non-polar solvent like hexane to reduce the viscosity of the reaction medium.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the high-boiling solvent.
-
Dry the solid product under vacuum to yield 6-fluoro-4-hydroxy-2-methylquinoline.
-
Comparative Analysis: Gould-Jacobs vs. Conrad-Limpach
The selection of a synthetic route is a critical decision based on the desired final structure. The primary precursors dictate the substitution pattern of the resulting this compound.
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Aniline Precursor | 4-Fluoroaniline | 4-Fluoroaniline |
| Carbon Precursor | Diethyl Ethoxymethylenemalonate (EMME) | β-Ketoester (e.g., Ethyl Acetoacetate) |
| Key Intermediate | Anilidomethylenemalonate | β-Aminoacrylate (Enamine) |
| Resulting Substituent | C-3 Ester (hydrolyzable to -COOH) | C-2 Alkyl/Aryl (from ketoester) |
| Primary Application | Precursor for fluoroquinolone antibiotics | General synthesis of 2-substituted quinolines |
| Key Advantage | Installs essential C-3 carboxylate handle | Access to diverse C-2 substituted quinolines |
| Key Consideration | EMME is a specialized reagent | Temperature control is critical for selectivity |
Conclusion
The synthesis of this compound derivatives is dominated by two robust and well-established thermal cyclization methodologies. The choice of precursors is the defining factor in the synthetic strategy.
-
For pathways targeting fluoroquinolone antibiotics , where a C-3 carboxylic acid is mandatory, the Gould-Jacobs reaction is the authoritative choice. Its key precursors are 4-fluoroaniline and diethyl ethoxymethylenemalonate .
-
For the synthesis of 2-substituted 6-fluoro-4-hydroxyquinolines , the Conrad-Limpach synthesis is the preferred method. Its key precursors are 4-fluoroaniline and a corresponding β-ketoester .
Both syntheses demand a critical, high-temperature thermal cyclization step, a testament to the significant energy barrier required to form the quinoline core. An understanding of the underlying mechanisms and the causal relationship between precursors, reaction conditions, and final product is essential for any researcher or drug development professional working in this vital area of medicinal chemistry.
The Strategic Advantage of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of these compounds. This technical guide provides an in-depth exploration of the multifaceted roles of fluorination in quinoline derivatives, elucidating its impact on physicochemical properties, target engagement, and overall pharmacological profiles. We will delve into the mechanistic underpinnings of their diverse biological activities, present key experimental workflows for their evaluation, and offer insights into the rational design of next-generation fluorinated quinoline-based therapeutics.
The Fluorine Factor: More Than Just an Atom
The introduction of fluorine into a quinoline molecule is not a mere substitution; it is a deliberate chemical modification that imparts a unique set of properties.[1] Understanding the profound influence of this highly electronegative atom is paramount to appreciating its role in drug design.
-
Metabolic Stability: Fluorine's high bond energy with carbon makes the C-F bond exceptionally stable, rendering the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This often translates to an extended plasma half-life and improved bioavailability.[2][3]
-
Lipophilicity and Permeability: The strategic placement of fluorine can significantly alter a molecule's lipophilicity (logP).[4] This modulation is crucial for optimizing membrane permeability and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[4]
-
Binding Affinity and Target Engagement: Fluorine's strong electronegativity can lead to favorable electrostatic interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions.[1] This can enhance binding affinity and selectivity for the intended biological target.
-
Conformational Control: The steric bulk of fluorine can influence the three-dimensional conformation of the quinoline molecule, which can be critical for achieving the optimal orientation for binding to a target's active site.[2]
A Spectrum of Biological Activities: From Microbes to Malignancies
The versatility of the fluorinated quinoline scaffold is evident in its broad range of demonstrated biological activities. This section will explore some of the most significant therapeutic areas where these compounds have made a substantial impact.
Antibacterial Agents: The Fluoroquinolone Revolution
Perhaps the most well-established application of fluorinated quinolines is in the realm of antibacterial agents. The development of fluoroquinolones marked a significant advancement in the fight against bacterial infections.[5][6]
Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are critical for DNA replication, transcription, and repair.[9] By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzyme, leading to double-stranded DNA breaks and ultimately cell death.[8] The presence of a fluorine atom at the C6 position was a pivotal discovery that dramatically broadened the antibacterial spectrum and potency.[5]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
A fundamental assay to evaluate the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
Anticancer Agents: Targeting Proliferation and Angiogenesis
The quinoline scaffold is also a promising framework for the development of novel anticancer agents.[10][11] Fluorination has been shown to enhance the potency and selectivity of these compounds against various cancer cell lines.[2]
Mechanisms of Action: The anticancer activity of fluorinated quinolines is often multi-faceted and can involve:
-
Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2), which are crucial for tumor growth, proliferation, and angiogenesis.[2]
-
Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells by increasing the production of reactive oxygen species (ROS).[2][12]
-
Cell Cycle Arrest: Fluorinated quinolines can also halt the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.[13]
Data Presentation: In Vitro Cytotoxicity of Novel Fluorinated Quinolines
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 6a | meta-fluoro | MDA-MB-468 (TNBC) | 2.5-5 | [2][12] |
| 6b | para-fluoro | MDA-MB-468 (TNBC) | 2.5-5 | [2][12] |
| 6d | meta,para-difluoro | MDA-MB-468 (TNBC) | ~2-fold more potent than 6a/6b | [2] |
| 6f | meta-fluoro, para-benzyloxy | MDA-MB-468 (TNBC) | 2.0 | [2] |
| Cisplatin | (Standard Drug) | MDA-MB-468 (TNBC) | 5 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated quinoline compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimalarial and Antiviral Agents: A Continuing Legacy
The historical success of quinoline-based antimalarials like chloroquine has paved the way for the development of fluorinated analogs with improved efficacy against resistant strains of Plasmodium.[14][15] The trifluoromethyl group, in particular, has been shown to significantly enhance antimalarial activity.[14]
In the antiviral arena, fluorinated quinolines have demonstrated activity against a range of viruses, including HIV.[16] Their mechanisms of action can involve the inhibition of viral enzymes or interference with viral replication processes.[16] For instance, some derivatives have been shown to inhibit the HIV-1 Tat-TAR interaction.[16]
The Path Forward: Rational Design and Future Perspectives
The strategic incorporation of fluorine has undeniably unlocked new potential for the quinoline scaffold in drug discovery. The future of this field lies in the rational design of novel fluorinated quinoline derivatives with enhanced potency, selectivity, and favorable ADMET profiles.
Logical Relationship: The Iterative Cycle of Drug Discovery
Caption: Iterative Cycle of Drug Discovery.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in predicting the biological activity and optimizing the properties of new compounds.[17] As our understanding of disease biology deepens, so too will our ability to design highly targeted and effective fluorinated quinoline-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorine and sulfur quinoline derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 6-Fluoro-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Imperative for Safety
6-Fluoro-4-hydroxyquinoline is a fluorinated heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique chemical structure, featuring a quinoline core with fluorine and hydroxyl substitutions, imparts valuable biological activities, making it a compound of significant interest in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a desirable characteristic in medicinal chemistry.
However, the very features that make this compound a valuable research tool also necessitate a thorough understanding and strict adherence to safety and handling precautions. As with any novel chemical entity, a comprehensive assessment of its toxicological profile and reactivity is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the known and potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. The protocols and recommendations outlined herein are grounded in the principles of chemical safety and risk assessment, aiming to empower researchers with the knowledge to work with this compound confidently and responsibly.
Toxicological Profile: A Multifaceted Hazard Landscape
The toxicological profile of this compound is not exhaustively characterized, which underscores the need for a cautious approach. However, by examining data on the compound itself, its structural analogs (fluoroquinolones and quinoline derivatives), and applying established principles of toxicology, a comprehensive hazard assessment can be constructed.
Acute Toxicity
Based on available data, this compound presents the following acute hazards:
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
These classifications necessitate the use of appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.
Genotoxicity and Mutagenicity
A critical consideration for quinoline derivatives is their potential to cause genetic damage. Studies on related fluoroquinolones have shown that some isomers can induce unscheduled DNA synthesis, a hallmark of mutagenicity. Specifically, 6-fluoroquinoline has been demonstrated to be capable of inducing such DNA damage. This is a significant finding that elevates the risk profile of this compound and mandates stringent handling procedures to minimize exposure. The long-term consequences of exposure to a mutagenic compound can be severe, including an increased risk of cancer.
Carcinogenicity
Chronic and Long-Term Health Effects
Long-term exposure to quinoline and its derivatives has been associated with a range of adverse health effects. In animal studies, chronic exposure to quinoline has been linked to liver damage. Furthermore, some quinoline derivatives have exhibited neurotoxic potential. While the specific chronic effects of this compound are not well-documented, the potential for cumulative damage with repeated low-level exposure cannot be discounted.
Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, as a matter of prudent practice, any compound with known mutagenic potential should be considered a potential reproductive toxin. Therefore, individuals of reproductive age should be particularly cautious, and appropriate risk assessments should be conducted before handling this compound in a laboratory setting.
Comprehensive Risk Assessment: From Hazard Identification to Mitigation
A systematic risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a multi-step process to identify potential hazards, evaluate the likelihood and severity of exposure, and implement effective control measures.
Hazard Identification Summary
The following table summarizes the identified hazards for this compound:
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Genotoxicity | Potential mutagen based on data from 6-fluoroquinoline. |
| Carcinogenicity | Potential carcinogen based on data from other fluorinated quinolines. |
| Chronic Toxicity | Potential for liver damage and neurotoxicity based on quinoline and its derivatives. |
| Reactivity | Potential for hazardous reactions with strong oxidizing agents and strong acids. Thermal decomposition may produce toxic fumes. |
Exposure Route Analysis
Understanding the potential routes of exposure is crucial for implementing effective controls.
-
Inhalation: Inhalation of fine dust particles is a primary concern, especially during weighing and transfer operations.
-
Dermal Contact: Direct skin contact can lead to irritation and systemic absorption.
-
Ocular Contact: Accidental splashes can cause severe eye irritation and potential damage.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
Risk Mitigation Strategies: A Hierarchy of Controls
To effectively manage the risks associated with this compound, a hierarchy of controls should be implemented, prioritizing the most effective measures.
Hierarchy of controls for risk mitigation.
-
Elimination/Substitution: While complete elimination may not be feasible for research purposes, consider if a less hazardous analog could be used.
-
Engineering Controls: These are the most effective means of minimizing exposure.
-
Chemical Fume Hood: All work with solid this compound, and any procedures that could generate dust or aerosols, must be conducted in a certified chemical fume hood.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is highly recommended to prevent the dispersion of fine particles.
-
-
Administrative Controls: These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel.
-
Training: All personnel must receive comprehensive training on the hazards of this compound, safe handling procedures, and emergency response protocols.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
The following protocols provide a framework for the safe handling of this compound. These should be adapted to the specific requirements of your laboratory and experimental procedures.
Personal Protective Equipment (PPE) Protocol
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with P100 filters may be necessary for procedures with a high potential for aerosol generation. A risk assessment should be conducted to determine the need for respiratory protection. | Prevents inhalation of fine dust particles. |
Weighing and Transfer Protocol
-
Preparation:
-
Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Don all required PPE.
-
Prepare a designated waste container for contaminated materials.
-
-
Procedure:
-
Carefully open the container of this compound inside the ventilated enclosure.
-
Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or container.
-
Avoid creating dust by handling the material gently.
-
Close the primary container tightly after use.
-
-
Clean-up:
-
Carefully wipe down the spatula and any contaminated surfaces with a damp cloth (e.g., wetted with 70% ethanol) to capture any remaining dust.
-
Dispose of all contaminated materials (weigh boats, wipes, gloves) in the designated hazardous waste container.
-
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light.
-
Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially explosive reaction.
-
Strong Acids: Contact with strong acids may cause a reaction.
-
Heat and Ignition Sources: Keep away from open flames and high temperatures. Thermal decomposition can release hazardous gases.
-
Hazardous Decomposition Products
Thermal decomposition of this compound and related compounds can produce a range of toxic and corrosive gases, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
Hydrogen fluoride is a particularly hazardous substance, being highly corrosive and toxic. Any procedure involving the heating of this compound must be conducted with extreme caution in a well-ventilated fume hood.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimize harm.
Emergency response workflow for spills and exposures.
Spill Response
-
Minor Spill (small amount of solid in a contained area):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill (large amount or outside of a contained area):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Conclusion: A Culture of Safety in Research
This compound is a compound with significant potential in scientific research. However, its handling demands a high level of respect for its potential hazards. By understanding its toxicological profile, conducting thorough risk assessments, and adhering to stringent safety protocols, researchers can mitigate the risks and harness the scientific value of this compound. A proactive and well-informed approach to safety is not merely a regulatory requirement but an ethical obligation to protect oneself, one's colleagues, and the integrity of the scientific endeavor.
Methodological & Application
Synthesis of 6-Fluoro-4-hydroxyquinoline via Conrad-Limpach Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 6-fluoro-4-hydroxyquinoline, a key intermediate in the development of pharmaceuticals, leveraging the Conrad-Limpach reaction. This application note delves into the mechanistic underpinnings of the reaction, offering a step-by-step methodology, and critical insights into experimental parameters. The content is structured to provide not only a reproducible protocol but also a deeper understanding of the chemical transformations involved, empowering researchers to troubleshoot and adapt the synthesis for their specific needs.
Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel antibiotics and antifungal agents.[1] Its fluorinated nature often imparts unique biological properties, making it a compound of significant interest in pharmaceutical research and development.[1]
The Conrad-Limpach reaction, a classic method for the synthesis of 4-hydroxyquinolines, provides a reliable and adaptable route to this important scaffold.[3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to yield the desired quinoline derivative.[3][4] This guide will provide a detailed exploration of this reaction for the specific synthesis of this compound.
Mechanistic Insights: The Conrad-Limpach Reaction Pathway
The Conrad-Limpach synthesis of this compound proceeds in two key stages:
-
Formation of the Enamine Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on the electrophilic carbonyl carbon of a β-ketoester, in this case, diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable enamine intermediate, ethyl 3-(4-fluoroanilino)acrylate. This step is typically carried out at a moderate temperature.
-
Thermal Cyclization: The second stage involves the high-temperature intramolecular cyclization of the enamine intermediate. This electrocyclic reaction is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with the loss of aromaticity in the aniline ring during the transition state.[3] The reaction proceeds via a six-membered ring closure, followed by the elimination of a molecule of ethanol and subsequent tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product.[3] The use of a high-boiling, inert solvent such as diphenyl ether is crucial for achieving the necessary temperature for efficient cyclization.[1]
Below is a diagram illustrating the reaction mechanism:
Caption: Mechanism of the Conrad-Limpach Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main procedures, reflecting the two stages of the Conrad-Limpach reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | e.g., Sigma-Aldrich | Corrosive, toxic. Handle with care.[5] |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | e.g., Sigma-Aldrich | Irritant. |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 | e.g., Sigma-Aldrich | High boiling point (259 °C). |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | e.g., Fisher Scientific | Reagent grade. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | e.g., VWR | For washing. |
Procedure 1: Synthesis of Ethyl 3-(4-fluoroanilino)acrylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (11.11 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Reaction: Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a homogenous solution.
-
Workup: After 2 hours, allow the reaction mixture to cool to room temperature. The product, ethyl 3-(4-fluoroanilino)acrylate, will solidify upon cooling.
-
Purification: Wash the solid product with cold hexane (2 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum to obtain the intermediate product. The product is typically used in the next step without further purification.
Procedure 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place diphenyl ether (100 mL).
-
Heating: Heat the diphenyl ether to 250 °C with stirring.
-
Addition of Intermediate: Slowly and carefully add the ethyl 3-(4-fluoroanilino)acrylate (from Procedure 1) in portions to the hot diphenyl ether. Ethanol will begin to distill off as the reaction proceeds.
-
Reaction: Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.
-
Cooling and Precipitation: After 30 minutes, remove the heating source and allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data and Expected Results
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| Ethyl 3-(4-fluoroanilino)acrylate | Pale yellow solid | 85-95 | ~50-52 |
| This compound | Off-white to pale yellow solid | 70-80 | >250 |
Note: Yields and melting points are typical and may vary depending on the purity of reagents and reaction conditions.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several self-validating checks should be implemented:
-
Reaction Monitoring: The progress of the first reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Intermediate Characterization: While not always necessary for immediate use, obtaining a proton NMR spectrum of the intermediate, ethyl 3-(4-fluoroanilino)acrylate, can confirm its structure before proceeding to the high-temperature cyclization.
-
Product Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and its melting point compared with literature values to confirm its identity and purity.
-
Purity of Reagents: The use of high-purity starting materials is crucial for obtaining good yields and a clean product. It is recommended to use freshly distilled 4-fluoroaniline if the purity is questionable.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in the first step | Incomplete reaction or loss during workup | Ensure the reaction goes to completion by monitoring with TLC. Be careful during the washing step to avoid product loss. |
| Dark-colored product after cyclization | Decomposition at high temperature | Ensure the temperature does not exceed 250 °C. The addition of the intermediate should be slow and controlled. |
| Difficulty in removing diphenyl ether | Inefficient washing | Increase the volume and number of hexane washes. A final wash with a small amount of cold ethanol may also be helpful. |
| Product does not precipitate | Supersaturation or insufficient cooling | Scratch the inside of the flask with a glass rod to induce crystallization. Cool the flask in an ice bath. |
Safety Precautions
-
4-Fluoroaniline: This compound is corrosive and toxic.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diphenyl ether: This solvent has a high boiling point and can cause severe burns. Handle with care at high temperatures.
-
High-Temperature Reaction: The cyclization step is performed at a very high temperature. Ensure the glassware is free of cracks and the setup is secure. Use a heating mantle with a temperature controller for accurate temperature management.
References
Application Notes and Protocols: 6-Fluoro-4-hydroxyquinoline as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 6-Fluoro-4-hydroxyquinoline in Cellular Imaging
The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its inherent photophysical properties and synthetic versatility.[1][2] The introduction of a fluorine atom at the 6-position of the 4-hydroxyquinoline core offers a unique combination of chemical stability and modulated electronic properties, making this compound a promising candidate for a new generation of fluorescent probes in biological imaging.[3][4] This document provides a comprehensive guide to the application of this compound, presenting its theoretical framework as a pH-sensitive probe and offering detailed protocols for its use in live-cell imaging.
While extensive research has been conducted on quinoline derivatives, the specific application of this compound as a fluorescent probe is an emerging area.[1][5] This guide synthesizes information from related compounds and general principles of fluorescence microscopy to provide a robust starting point for researchers. The protocols herein are designed to be self-validating, with built-in controls and clear explanations for each experimental choice.
Mechanism of Action: A pH-Sensing Fluorophore
The fluorescence of many quinoline derivatives is highly sensitive to the local environment, particularly pH.[6] this compound is hypothesized to function as a pH-sensitive probe through a mechanism involving protonation of the quinoline nitrogen. In environments with a lower pH, the nitrogen atom becomes protonated, leading to a change in the electronic structure of the molecule and a subsequent shift in its fluorescence properties. This "turn-on" or ratiometric fluorescence response can be harnessed to visualize acidic compartments within living cells, such as lysosomes or endosomes.[6][7]
The proposed mechanism involves an intramolecular charge transfer (ICT) process, which is modulated by the protonation state of the quinoline nitrogen.[1] In its deprotonated state, the molecule exhibits weak fluorescence. Upon protonation, the ICT character is altered, resulting in a significant enhancement of the fluorescence quantum yield and a potential shift in the emission wavelength.
Figure 1: Proposed mechanism of this compound as a pH-sensitive fluorescent probe.
Photophysical and Chemical Properties
The following table summarizes the key properties of this compound. Note that some photophysical properties are estimated based on related quinoline compounds due to the limited availability of specific data for this molecule in biological buffers.
| Property | Value | Source/Justification |
| Molecular Formula | C9H6FNO | [8] |
| Molecular Weight | 163.15 g/mol | [8] |
| Excitation Maximum (λex) | ~350 nm (Protonated) | Estimated based on similar quinoline derivatives.[7] |
| Emission Maximum (λem) | ~450 nm (Protonated) | Estimated based on similar quinoline derivatives.[7] |
| Solubility | Soluble in DMSO, moderately soluble in aqueous buffers | Common characteristic for small molecule probes. |
| Purity | >95% recommended | Standard for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of this compound solutions for use in cell-based assays. The use of high-quality, anhydrous DMSO is critical to ensure the stability of the stock solution.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or similar)
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile 1.5 mL microcentrifuge tube.
-
Carefully weigh approximately 1.63 mg of this compound powder into the tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.
-
-
Procedure for Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw the 10 mM stock solution at room temperature.
-
Prepare the working solution by diluting the stock solution in the desired imaging medium. For a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed imaging medium.
-
Vortex briefly to ensure homogeneity.
-
The optimal concentration of the working solution should be determined empirically, typically in the range of 1-20 µM.
-
Protocol 2: Live-Cell Imaging of Acidic Organelles
This protocol provides a step-by-step guide for staining live cells with this compound to visualize acidic organelles.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HeLa, A549) in their appropriate growth medium to ~70-80% confluency.
-
The day before imaging, seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass).
-
-
Staining Procedure:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS (pH 7.4).
-
Add the pre-warmed working solution of this compound (e.g., 10 µM in imaging medium) to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
After incubation, aspirate the staining solution.
-
Wash the cells twice with pre-warmed imaging medium to remove any excess, unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a DAPI filter set (or a filter set with similar excitation/emission wavelengths, e.g., ~350 nm excitation and ~450 nm emission).
-
Allow the sample to equilibrate on the microscope stage for a few minutes.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[9][10][11]
-
For colocalization studies, co-stain with a known lysosomal marker (e.g., LysoTracker™ Red) following the manufacturer's protocol.
-
Figure 2: Experimental workflow for live-cell imaging using this compound.
Troubleshooting and Considerations
-
High Background Fluorescence: If the background fluorescence is high, try reducing the concentration of the probe or increasing the number of wash steps after staining.[11]
-
Low Signal: If the fluorescence signal is weak, increase the concentration of the probe or the incubation time. Ensure that the filter sets on the microscope are appropriate for the spectral properties of the probe.
-
Phototoxicity: To minimize cell damage, use the lowest possible excitation light intensity and exposure time.[9][12] Consider using a spinning disk confocal microscope for long-term imaging experiments.[9]
-
Cytotoxicity: Perform a cell viability assay (e.g., using Trypan Blue or a live/dead cell staining kit) to ensure that the working concentration of this compound is not toxic to the cells.[13][14]
Conclusion and Future Directions
This compound holds significant promise as a novel fluorescent probe for biological imaging. Its simple structure and sensitivity to pH make it an attractive candidate for studying dynamic processes within acidic organelles. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound. Future work should focus on a detailed characterization of its photophysical properties, the synthesis of targeted derivatives, and its application in various disease models. The versatility of the quinoline scaffold suggests that this compound could be the starting point for a wide range of new and powerful tools for chemical biology and drug discovery.[1][4]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide | C16H11FN2O2 | CID 39849729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stainsfile.com [stainsfile.com]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Fluoro-4-hydroxyquinoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Privileged Scaffold of 6-Fluoro-4-hydroxyquinoline
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. The strategic introduction of a fluorine atom at the 6-position of the 4-hydroxyquinoline core significantly enhances its utility as a synthetic intermediate. This modification leverages the unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, to modulate the electronic and steric properties of the resulting molecules. This often leads to improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles.[1][2]
This compound is a cornerstone building block in the synthesis of a wide array of pharmaceuticals, most notably the potent class of fluoroquinolone antibiotics.[2] Beyond this, its versatile reactivity allows for its incorporation into novel anticancer, antimicrobial, and anti-inflammatory agents, as well as the development of fluorescent probes for biological imaging.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, manipulation, and application of this pivotal intermediate.
Synthesis of the this compound Core
The construction of the this compound scaffold is predominantly achieved through two classical and robust methodologies: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. The choice between these routes often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Protocol 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile pathway to 3-carboxy-4-hydroxyquinolines, which can be subsequently decarboxylated if the unsubstituted quinoline is desired.[3] The reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[3]
Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Step 1: Condensation. In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as diphenyl ether. The mixture is then heated to approximately 250°C for 30-60 minutes to facilitate the thermal cyclization.[4]
-
Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol) to yield ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
| Reactant/Reagent | Molar Ratio | Role |
| 4-Fluoroaniline | 1.0 | Starting Material |
| Diethyl ethoxymethylenemalonate | 1.1 | Reactant |
| Diphenyl ether | - | High-boiling solvent |
Protocol 2: Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[5] The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (kinetic control) or 2-hydroxyquinolines (thermodynamic control).[6] For the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline, the reaction is typically performed at elevated temperatures to ensure the formation of the desired 4-hydroxy isomer.[7]
Experimental Protocol: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
-
Step 1: Condensation. In a suitable reaction vessel, 4-fluoroaniline (1.0 equivalent) is reacted with ethyl acetoacetate (1.0-1.2 equivalents). This step is often carried out at or slightly above room temperature to form the enamine intermediate.
-
Step 2: Cyclization. The enamine intermediate is then heated in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to approximately 250°C. This high temperature is crucial for the intramolecular cyclization to occur, leading to the formation of the quinoline ring.[5]
-
Step 3: Work-up and Isolation. Upon completion of the reaction, the mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent to remove the high-boiling solvent, and can be further purified by recrystallization.
| Reactant/Reagent | Molar Ratio | Role |
| 4-Fluoroaniline | 1.0 | Starting Material |
| Ethyl acetoacetate | 1.0 - 1.2 | Reactant |
| Mineral Oil / Diphenyl Ether | - | High-boiling solvent |
Key Derivatization of the this compound Core
The synthetic versatility of this compound lies in the reactivity of its hydroxyl group. A pivotal transformation is its conversion to a 4-chloro derivative, which then serves as an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities at the 4-position.
Protocol 3: Chlorination of this compound
The conversion of the 4-hydroxyl group to a chlorine atom is a critical step for further derivatization and is typically achieved using phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: Synthesis of 4-Chloro-6-fluoroquinoline
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 equivalent) and phosphorus oxychloride (a significant excess, often used as the solvent) is prepared.[8]
-
Reaction Conditions. The mixture is stirred and heated under reflux for approximately 3 hours.[8] The reaction progress can be monitored by TLC.
-
Work-up and Isolation. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The solid 4-chloro-6-fluoroquinoline is collected by filtration, washed with water, and dried.
| Reactant/Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Phosphorus oxychloride (POCl₃) | Excess | Chlorinating agent & Solvent |
Applications in the Synthesis of Bioactive Molecules
The true value of this compound as an intermediate is demonstrated by its application in the synthesis of complex, biologically active molecules.
Application Example 1: Synthesis of Fluoroquinolone Antibiotics
The 4-chloro-6-fluoroquinoline intermediate is a key precursor in the synthesis of many fluoroquinolone antibiotics. The general strategy involves a nucleophilic aromatic substitution at the 4-position with a suitable amine, often a piperazine derivative.
General Protocol: Synthesis of Fluoroquinolone Scaffolds
-
Reaction Setup. 4-Chloro-6-fluoroquinoline (or a 3-carboxy derivative) (1.0 equivalent) is dissolved in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Nucleophilic Substitution. The desired piperazine derivative (1.0-1.2 equivalents) is added to the solution. The reaction mixture is then heated to promote the nucleophilic aromatic substitution. The reaction temperature and time will vary depending on the specific substrates.
-
Work-up and Purification. After the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an acid-base extraction to isolate the product. Further purification can be achieved by recrystallization or column chromatography.
Characterization Data
Thorough characterization of this compound and its derivatives is essential to confirm their identity and purity. The following table provides expected spectroscopic data based on the structures and data from analogous compounds.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) |
| This compound | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the hydroxyl proton. | Aromatic carbons in the range of 100-160 ppm. A downfield signal for the carbon bearing the fluorine (C-F coupling expected). | A single resonance, with coupling to adjacent aromatic protons. |
| 4-Chloro-6-fluoroquinoline | Aromatic protons in the range of 7.2-8.8 ppm. | Aromatic carbons in the range of 110-155 ppm. | A single resonance, with coupling to adjacent aromatic protons. |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.[9]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic importance is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of potent therapeutic agents. The robust and well-established synthetic routes to this scaffold, coupled with the predictable reactivity of its hydroxyl group, provide chemists with a powerful tool for the construction of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers to harness the full potential of this privileged scaffold in their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Leveraging 6-Fluoro-4-hydroxyquinoline for the Development of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The quinolone core, particularly the 6-fluoro-4-hydroxyquinoline moiety, has historically been a cornerstone of potent, broad-spectrum antibacterial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a starting point for the synthesis and evaluation of new antimicrobial candidates. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for synthesis and antimicrobial susceptibility testing, and discuss the critical structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Enduring Relevance of the Quinolone Scaffold
Quinolones are a class of synthetic broad-spectrum antibacterial drugs that function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[3][4][5] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal moment in their development, dramatically enhancing their antibacterial potency and giving rise to the highly successful fluoroquinolone class.[1][6] As such, this compound is not merely a chemical intermediate; it is a validated pharmacophore and a strategic starting point for discovering agents that can overcome existing resistance mechanisms.[7][8] This guide is designed to provide the foundational knowledge and practical methodologies required to harness the potential of this versatile scaffold.
The this compound Core: A Structural Overview
The this compound structure is the fundamental building block. Understanding its numbering system is crucial for discussing structure-activity relationships (SAR) and designing synthetic modifications. The 4-oxo and 3-carboxylic acid groups are essential for binding to DNA gyrase and for bacterial transport.[6]
Caption: Core structure and numbering of this compound.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by trapping a key intermediate in the DNA replication process. They form a ternary complex with a bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the bacterial DNA.[5] This complex stalls the replication fork, leading to the release of lethal double-strand DNA breaks.[3][9]
-
DNA Gyrase (GyrA, GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during replication. It is the primary target in most Gram-negative bacteria.[9]
-
Topoisomerase IV (ParC, ParE): This enzyme is crucial for decatenating (separating) newly replicated daughter chromosomes. It is the primary target in most Gram-positive bacteria, such as Staphylococcus aureus.[9]
The dual-targeting capability of many fluoroquinolones contributes to their broad spectrum of activity. Resistance often arises from point mutations in the genes encoding these target enzymes, specifically in regions known as the quinolone resistance-determining regions (QRDRs).[5]
Caption: Mechanism of action for fluoroquinolone antibiotics.
Synthesis, Screening, and Optimization Workflow
The development process follows a logical progression from chemical synthesis to biological evaluation and iterative refinement.
Caption: General workflow for antimicrobial drug development.
Protocols: Synthesis and Characterization
This section outlines a general, representative protocol for the synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a ciprofloxacin analogue, starting from a 7-chloro precursor derived from this compound.[10]
Protocol 5.1: Synthesis of a C7-Piperazinyl Fluoroquinolone Derivative
Objective: To synthesize a C7-substituted fluoroquinolone derivative for antimicrobial testing.
Materials:
-
Ethyl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Anhydrous piperazine
-
Pyridine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Step 1: Nucleophilic Substitution at C7
-
In a round-bottom flask, dissolve ethyl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in pyridine.
-
Add anhydrous piperazine (4-5 equivalents). The excess piperazine acts as both the nucleophile and an acid scavenger.
-
Rationale: The electron-withdrawing nature of the quinolone core activates the C7 position for nucleophilic aromatic substitution by the secondary amine of piperazine. Pyridine serves as a high-boiling point solvent suitable for this reaction.
-
Heat the mixture to reflux (approx. 115°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the pyridine under reduced pressure using a rotary evaporator.
-
Treat the residue with cold water to precipitate the crude product. Filter, wash with water, and dry.
-
-
Step 2: Saponification of the Ester
-
Suspend the crude product from Step 1 in a mixture of ethanol and 10% aqueous NaOH solution.
-
Rationale: The ethyl ester at the C3 position must be hydrolyzed to the corresponding carboxylic acid, which is essential for antibacterial activity.
-
Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Cool the solution in an ice bath and acidify to pH ~7.0-7.5 with 10% aqueous HCl. This will precipitate the final product.
-
Rationale: The product is zwitterionic and least soluble at its isoelectric point. Careful pH adjustment is critical for maximizing yield.
-
Filter the precipitated solid, wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
-
Step 3: Characterization
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
Protocols: In Vitro Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13]
Protocol 6.1: Broth Microdilution MIC Assay
Objective: To determine the MIC of synthesized compounds against a panel of pathogenic bacteria.
Materials:
-
Synthesized compounds, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Reference antibiotic (e.g., Ciprofloxacin) for quality control.
-
96-well sterile microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer or turbidimeter.
-
Multichannel pipette.
-
Incubator (35-37°C).
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Rationale: Standardizing the initial bacterial concentration is critical for the reproducibility of MIC results.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock compound solution (in duplicate) to the first column of wells (e.g., Column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, and repeat across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).
-
Column 11: Growth Control (100 µL CAMHB + 100 µL inoculum, no drug).
-
Column 12: Sterility Control (200 µL CAMHB only, no inoculum, no drug).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to all wells from Column 1 to Column 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[13]
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[13]
-
-
Reading and Interpretation:
-
Visually inspect the plate. The growth control (Column 11) should be turbid. The sterility control (Column 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Compare the MIC of the reference antibiotic against the quality control strain to established ranges to validate the assay.[13]
-
| Table 1: Example MIC Data Interpretation | |||||||||||
| Compound | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Ctrl |
| Compound X | - | - | - | - | - | - | + | + | + | + | + |
| Interpretation | \multicolumn{11}{l | }{(+) = Growth, (-) = No Growth. The MIC for Compound X is 2 µg/mL .} |
Protocols: In Vivo Efficacy Assessment
Once a compound shows promising in vitro activity and low cytotoxicity, its efficacy must be evaluated in an animal model of infection.[14] The murine thigh infection model is a standard for assessing the in vivo activity of antibacterial agents against localized infections.[15]
Protocol 7.1: Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of a lead compound in reducing bacterial burden in an infected mouse thigh.
Materials:
-
Specific-pathogen-free mice (e.g., ICR or Swiss Webster), 4-6 weeks old.
-
Lead compound formulated in a suitable vehicle (e.g., saline, 5% DMSO).
-
Anesthetic (e.g., isoflurane).
-
Cyclophosphamide (for inducing neutropenia, if required).
-
Test bacterial strain.
-
Syringes and needles.
-
Stomacher or tissue homogenizer.
-
Agar plates for bacterial enumeration.
Procedure:
-
Induction of Neutropenia (Optional but Recommended):
-
Administer cyclophosphamide intraperitoneally to the mice 4 days and 1 day prior to infection.
-
Rationale: This renders the mice neutropenic, creating a more stringent test of the compound's direct antibacterial effect by minimizing the contribution of the host's immune system.[15]
-
-
Infection:
-
Prepare a mid-log phase culture of the test bacterium.
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10⁶ CFU) directly into the thigh muscle of one hind leg.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), begin treatment.
-
Administer the lead compound via a clinically relevant route (e.g., subcutaneous, oral gavage) at various doses. Include a vehicle control group (no drug).
-
Rationale: A dose-response study helps determine the compound's potency (in vivo) and establish key parameters like the dose required to achieve a bacteriostatic effect.[15]
-
-
Endpoint and Analysis:
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
Efficacy is measured as the reduction in log₁₀ CFU/gram of tissue compared to the vehicle-treated control group at 24 hours.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded key insights into the determinants of antibacterial activity.[1][16]
| Table 2: Key Structure-Activity Relationships for Fluoroquinolones | |
| Position | Favorable Substituents & Rationale |
| N1 | Small alkyl groups (ethyl, cyclopropyl). The cyclopropyl group often confers potent activity against Gram-negative bacteria.[2] |
| C3 | A carboxylic acid group is essential for binding to DNA gyrase and for bacterial uptake.[6] |
| C6 | A fluorine atom dramatically increases potency by enhancing both cell penetration and DNA gyrase binding.[1] |
| C7 | A five- or six-membered nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) is critical. This position modulates the spectrum of activity, potency, and pharmacokinetic properties. The basic nitrogen on this ring is thought to aid in cell entry.[3][17] |
| C8 | Can be substituted with a halogen (F, Cl) or a methoxy group to enhance activity, particularly against anaerobic bacteria and to reduce phototoxicity.[2] |
| C5 | Small groups like amino or methyl can enhance activity against Gram-positive bacteria. |
Conclusion
The this compound scaffold remains a highly valuable platform for the discovery of new antimicrobial agents. Its synthetic tractability, coupled with a well-understood mechanism of action and a rich history of successful clinical translation, provides a solid foundation for drug development efforts. By employing the systematic workflows and robust protocols detailed in these application notes—from rational synthesis and precise in vitro MIC determination to rigorous in vivo efficacy testing—researchers can efficiently navigate the path from initial concept to the identification of promising lead compounds poised to address the urgent challenge of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
protocol for the synthesis of antiplasmodial agents from 6-Fluoro-4-hydroxyquinoline derivatives
An in-depth guide to the synthesis of potent antiplasmodial agents based on the 6-fluoro-4-hydroxyquinoline scaffold, designed for researchers and drug development professionals. This document provides a detailed, step-by-step protocol, explains the scientific rationale behind the synthetic choices, and explores the structure-activity relationships that govern the efficacy of these compounds against Plasmodium falciparum.
Introduction: The Quest for Novel Antimalarials
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous effort to discover and develop new antimalarial agents with novel mechanisms of action.[1][2] Quinoline-containing compounds, such as chloroquine and mefloquine, have long been the cornerstone of antimalarial chemotherapy.[3] Their core structure is a privileged scaffold that can be chemically modified to create new derivatives with enhanced potency and the ability to overcome existing resistance mechanisms.[4]
The this compound scaffold is a particularly promising starting point for developing next-generation antimalarials. The introduction of a fluorine atom at the C6 position can significantly enhance the compound's metabolic stability and antiplasmodial activity.[4] The 4-hydroxy group, after conversion to a suitable leaving group, provides a reactive site for introducing various side chains, which are critical for the drug's interaction with its biological target.
This application note details a robust and reproducible protocol for the synthesis of antiplasmodial agents starting from this compound. It covers the construction of the core scaffold, its activation for further derivatization, and the introduction of pharmacologically relevant side chains.
Anticipated Mechanism of Action
The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification within the malaria parasite.[5][6] During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[3][7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[5][6]
Quinoline drugs, being weak bases, are thought to accumulate in the parasite's acidic food vacuole.[3][8] There, they bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic heme-drug complexes leads to oxidative stress, membrane damage, and ultimately, parasite death.[7] While this is the classical mechanism, some newer quinoline derivatives have been found to target other essential parasite functions, such as the translation elongation factor 2 (PfeEF2), highlighting the scaffold's versatility.[9][10]
Overall Synthetic Strategy
The synthesis is designed as a three-part workflow. First, the core this compound ring system is constructed using the Gould-Jacobs reaction. Second, the 4-hydroxy group is converted into a 4-chloro group, creating a reactive intermediate. Finally, this intermediate is used to synthesize a library of potential antiplasmodial agents by introducing various amine-containing side chains via nucleophilic aromatic substitution.
Caption: Overall workflow for the synthesis of 6-fluoroquinoline derivatives.
Part A: Synthesis of the this compound Core
The Gould-Jacobs reaction is a classic and effective method for preparing 4-hydroxyquinoline derivatives from anilines.[11][12][13] The process involves a condensation reaction followed by a thermal cyclization.
Caption: Key stages of the Gould-Jacobs reaction.
Protocol A: Gould-Jacobs Reaction
Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottomed flask, combine 4-fluoroaniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture on a steam bath or in an oil bath at 100-110 °C for 1-2 hours. Ethanol will be evolved during the reaction.
-
The resulting viscous oil, the anilinoacrylate intermediate, can be used directly in the next step without purification.
-
Rationale: This step is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing the ethoxy group to form the key intermediate.[11] Using a slight excess of DEEM ensures the complete consumption of the starting aniline.
Step 2: Thermal Cyclization
-
In a separate large flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Carefully and slowly add the crude anilinoacrylate intermediate from Step 1 into the hot solvent.
-
Maintain the temperature and continue heating for 30-60 minutes to ensure complete cyclization. The cyclized product, ethyl this compound-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool, then filter the solid product. Wash the filter cake with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
Rationale: The high temperature facilitates an intramolecular electrophilic aromatic substitution (a 6-electron cyclization), forming the quinoline ring system.[11][12] This reaction is regioselective, with cyclization occurring ortho to the amino group.
Step 3: Saponification and Decarboxylation
-
Transfer the crude ester from Step 2 to a flask containing a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 1-2 hours, or until all the solid has dissolved, indicating complete saponification of the ester to the corresponding carboxylate salt.
-
Cool the solution and acidify it with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH ~1-2). The this compound-3-carboxylic acid will precipitate.
-
Collect the acid by filtration and wash it thoroughly with water.
-
To decarboxylate, suspend the air-dried acid in a high-boiling solvent (like Dowtherm A) and heat to 250-260 °C until gas evolution (CO₂) ceases.
-
Alternatively, the decarboxylation can often be achieved by heating the solid acid directly, though this may require higher temperatures and can be less clean.
-
After cooling, the final product, this compound, can be isolated and purified by recrystallization.
-
Rationale: Saponification converts the ester into a carboxylic acid, which is then removed via thermal decarboxylation to yield the desired 4-hydroxyquinoline core. This final scaffold is a stable, crystalline solid.
Part B: Activation of the Scaffold via Chlorination
To introduce the crucial side chains that modulate antiplasmodial activity, the 4-hydroxy group must be converted into a better leaving group. The most common and effective method is chlorination using phosphorus oxychloride (POCl₃) to produce 4-chloro-6-fluoroquinoline. This compound is a key intermediate for synthesizing drugs like chloroquine and its analogs.[1][14]
Protocol B: Synthesis of 4-Chloro-6-fluoroquinoline
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq). A small amount of a catalyst like dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The product, 4-chloro-6-fluoroquinoline, will precipitate as a solid.
-
Collect the solid by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Rationale: The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form (a quinolinone).[12] POCl₃ is a powerful chlorinating agent that readily converts this group into a chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
Part C: Synthesis of Final Antiplasmodial Agents
The final step involves attaching various amine-containing side chains to the 4-position of the quinoline ring. The structure of this side chain is critical for the compound's biological activity, influencing its basicity, lipophilicity, and ability to interact with the heme target.
Protocol C: Synthesis of 4-Amino-6-fluoroquinoline Derivatives
-
In a sealed tube or a round-bottomed flask with a reflux condenser, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Add the desired amine side chain (e.g., N,N-diethylethylenediamine, novoldiamine) in excess (typically 2-4 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 130 °C for 6-24 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer with a base (e.g., 10% NaOH or NH₄OH) to precipitate the final product.
-
Extract the product into an organic solvent (e.g., dichloromethane or chloroform), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final compound can be purified by column chromatography or recrystallization. If desired, the product can be converted to a more stable and water-soluble salt (e.g., phosphate or hydrochloride) by treatment with the corresponding acid.
-
Rationale: This reaction is a nucleophilic aromatic substitution where the amine side chain displaces the chloride ion at the 4-position. The side chain is crucial for the antiplasmodial activity, as its basic nitrogen atoms are believed to be protonated in the acidic food vacuole, trapping the drug where it can exert its effect.[8]
Data Summary and Characterization
The successful synthesis of each compound must be verified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and assess purity.
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield |
| A | Gould-Jacobs Reaction | 4-Fluoroaniline, DEEM, Dowtherm A, NaOH | 110 °C → 250 °C | 70-85% |
| B | Chlorination | This compound, POCl₃ | 110 °C (Reflux) | 80-90% |
| C | Nucleophilic Substitution | 4-Chloro-6-fluoroquinoline, Amine | 80-130 °C | 60-85% |
Structure-Activity Relationship (SAR) Insights
-
C6-Fluoro Group: The presence of a fluorine atom at the 6-position generally enhances antiplasmodial activity compared to unsubstituted or methoxy-substituted analogs.[4] This is attributed to fluorine's ability to increase lipophilicity, which may improve cell penetration, and block a potential site of metabolic oxidation, increasing the drug's bioavailability.
-
C4-Amine Side Chain: The nature of the side chain at the 4-position is a primary determinant of potency. Key factors include:
-
Basicity: The terminal amine's basicity is critical for the drug's accumulation in the parasite's acidic food vacuole.[8]
-
Linker Length: The length of the alkyl chain connecting the two nitrogen atoms influences the molecule's flexibility and ability to bind to its target.
-
Steric Bulk: Bulky substituents on the terminal amine can affect binding and potency.[6]
-
-
C7-Position: While this protocol focuses on 6-fluoro derivatives, it is noteworthy that substitution at the 7-position (e.g., with chlorine, as in chloroquine) is also a critical determinant of activity in the broader 4-aminoquinoline class.[15]
By systematically varying the amine side chain in Part C of this protocol, researchers can generate a library of compounds to probe these SAR principles and optimize for high activity against both drug-sensitive and drug-resistant strains of P. falciparum.
References
- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. journals.co.za [journals.co.za]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Fluoro-4-hydroxyquinoline in Agricultural Crop Protection
For Internal Use and Distribution to Researchers, Scientists, and Agrochemical Development Professionals.
Abstract
These application notes provide a comprehensive technical guide for the utilization of 6-Fluoro-4-hydroxyquinoline as a pivotal scaffold in the development of novel fungicides for agricultural crop protection. While this compound itself is primarily a key intermediate, its derivatives have demonstrated significant fungicidal efficacy against a spectrum of economically important plant pathogens.[1][2] This document outlines the synthesis of the core molecule and its bioactive derivatives, detailed protocols for in vitro and in vivo fungicidal activity assessment, elucidation of the probable mechanism of action, and guidance on formulation and safety considerations. The methodologies are designed to be self-validating, providing a robust framework for research and development professionals.
Introduction: The Quinoline Scaffold in Modern Fungicide Discovery
The quinoline structural motif is a cornerstone in the development of bioactive compounds, with applications ranging from pharmaceuticals to agrochemicals.[3][4] In the realm of crop protection, quinoline derivatives have emerged as a promising class of fungicides.[1][2][5] The introduction of a fluorine atom at the 6-position of the 4-hydroxyquinoline core, yielding this compound, has been shown to enhance the biological activity and metabolic stability of the resulting compounds.[6] This fluorinated building block serves as a versatile precursor for the synthesis of a new generation of fungicides aimed at combating resilient plant pathogens.[6]
This guide provides the foundational knowledge and detailed experimental procedures for leveraging this compound in a fungicide discovery and development pipeline.
Synthesis of this compound and its Derivatives
The following section details the synthetic pathways for this compound and a representative bioactive derivative.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step. A common and efficient method is the Conrad-Limpach synthesis.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-fluoroaniline and diethyl malonate.
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The reaction proceeds via a nucleophilic substitution of the amino group onto one of the ester groups of diethyl malonate, followed by the elimination of ethanol.
-
Cyclization: The intermediate, diethyl (4-fluorophenylamino)malonate, is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.
-
Isolation and Purification: After cooling, the solid product is filtered, washed with a suitable solvent like hexane to remove the diphenyl ether, and then recrystallized from ethanol or a similar solvent to yield pure this compound.
Synthesis of Bioactive Derivatives
Numerous derivatives of this compound can be synthesized to enhance fungicidal activity. The hydroxyl group at the 4-position is a key site for modification, often through etherification or esterification.
Protocol 2.2: Synthesis of a 4-O-Aryl Derivative
-
Alkoxide Formation: In a suitable solvent such as dimethylformamide (DMF), treat this compound with a strong base (e.g., sodium hydride) at room temperature to form the corresponding sodium salt.
-
Nucleophilic Aromatic Substitution: To the resulting solution, add a substituted aryl halide (e.g., 4-chlorobenzonitrile).
-
Reaction Progression: Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-O-aryl derivative.
Mechanism of Action: Disrupting Fungal Cell Integrity
While the precise mechanism can vary with different derivatives, studies on analogous quinoline-based fungicides suggest a primary mode of action involving the disruption of fungal cell membrane integrity.[1][2]
Key aspects of the proposed mechanism include:
-
Ergosterol Biosynthesis Inhibition: Similar to demethylation inhibitor (DMI) fungicides, certain quinoline derivatives are thought to inhibit enzymes crucial for the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane fluidity and function.
-
Increased Membrane Permeability: The disruption of the cell membrane leads to increased permeability, causing a leakage of essential cellular contents and ultimately leading to cell death.[1][2]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound derivatives.
In Vitro Efficacy Assessment
Standardized in vitro assays are crucial for determining the intrinsic fungicidal activity of newly synthesized compounds and for establishing structure-activity relationships.
Protocol 4.1: Determination of EC₅₀ (Effective Concentration for 50% Inhibition)
-
Fungal Strains: Obtain pure cultures of target phytopathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.
-
Stock Solution Preparation: Dissolve the test compound (this compound derivative) in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in sterile distilled water or the culture medium.
-
Poisoned Agar Plates: Incorporate the different concentrations of the test compound into molten PDA before pouring the plates. Ensure thorough mixing. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (usually 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. The EC₅₀ value is the concentration that causes 50% inhibition of mycelial growth, which can be determined using probit analysis or by fitting a dose-response curve.[7]
Table 1: Example Data for EC₅₀ Determination
| Compound Concentration (µg/mL) | Mycelial Growth (mm) | Inhibition (%) |
| 0 (Control) | 85.0 | 0 |
| 0.1 | 72.3 | 15 |
| 1.0 | 45.1 | 47 |
| 10.0 | 12.8 | 85 |
| 100.0 | 5.0 | 94 |
In Vivo Efficacy Assessment
In vivo testing on host plants is essential to evaluate the protective and curative potential of the candidate fungicides under more realistic conditions.
Protocol 5.1: Detached Leaf Assay for Protective Activity
-
Plant Material: Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).
-
Compound Application: Prepare a solution or suspension of the test compound at various concentrations in water, often with a surfactant to ensure even coverage. Spray the leaves with the test solutions until runoff. Control leaves are sprayed with water and surfactant only.
-
Drying: Allow the treated leaves to air dry for a specified period (e.g., 24 hours).
-
Inoculation: Place a drop of a spore suspension of the target fungus (e.g., 1 x 10⁵ spores/mL) onto the center of each leaf.
-
Incubation: Place the leaves in a humid chamber at an appropriate temperature and light cycle to promote fungal growth.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), measure the diameter of the necrotic lesion on each leaf.
-
Efficacy Calculation: Calculate the protective efficacy using the formula: Efficacy (%) = [(dc - dt) / dc] * 100 where dc is the average lesion diameter on the control leaves, and dt is the average lesion diameter on the treated leaves.
Protocol 5.2: Whole Plant Assay for Curative Activity
-
Plant Inoculation: Inoculate whole, healthy plants of a susceptible variety with a spore suspension of the target pathogen.
-
Incubation: Keep the inoculated plants in a high-humidity environment for a period sufficient for infection to occur (e.g., 24-48 hours).
-
Compound Application: After the infection period, apply the test compound at various concentrations as a foliar spray.
-
Disease Development: Move the plants to a greenhouse or growth chamber with conditions conducive to disease development.
-
Disease Scoring: After a specified period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).
-
Efficacy Calculation: Calculate the curative efficacy based on the reduction in disease severity compared to the untreated control.
Caption: Workflow for in vivo protective and curative fungicide assays.
Formulation Considerations
For practical application in agriculture, the active ingredient must be formulated to ensure stability, ease of application, and optimal bioavailability.
Common formulation types for quinoline-based fungicides may include:
-
Wettable Powders (WP): The active ingredient is mixed with inert fillers and wetting agents. This powder is then suspended in water for spraying.
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifying agents. This concentrate forms an emulsion when mixed with water.
-
Suspension Concentrates (SC): A stable suspension of the solid active ingredient is dispersed in water with the aid of suspending and dispersing agents.
The choice of formulation will depend on the physicochemical properties of the specific this compound derivative, the target crop, and the application method.
Safety and Ecotoxicological Profile
A thorough evaluation of the safety and environmental impact is a mandatory component of agrochemical development.
Key areas for investigation include:
-
Acute and Chronic Toxicity: Assess the potential harm to mammals through oral, dermal, and inhalation routes.
-
Environmental Fate: Study the persistence, mobility, and degradation of the compound in soil and water.[4] Quinoline itself can undergo rapid degradation in the environment.[3][4]
-
Ecotoxicity: Evaluate the impact on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like bees.
It is imperative to conduct these studies in compliance with regulatory guidelines to ensure the developed fungicide is both effective and environmentally responsible.
References
- 1. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 6-Fluoro-4-hydroxyquinoline
Introduction: The Analytical Imperative for 6-Fluoro-4-hydroxyquinoline
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-infective and anti-cancer agents.[1] Its chemical scaffold is a key component of many fluoroquinolone antibiotics.[2][3] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the precise quantification of this compound in diverse samples, ranging from raw materials to in-process controls and final products, are paramount for researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse method for its simplicity and reliability, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high sensitivity and selectivity.[4] The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[5][6][7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a powerful technique for separating and quantifying components in a mixture. The analyte, this compound, is first separated from other components on a reversed-phase HPLC column based on its polarity. Following separation, the compound is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is then determined by comparing its peak area to a calibration curve generated from standards of known concentration.[9]
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is selected due to its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including quinoline derivatives.[9][10]
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or formate buffer) is chosen. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer helps to ensure consistent ionization of the 4-hydroxy group of the quinoline, leading to sharp and symmetrical peaks.
-
UV Detection Wavelength: The optimal wavelength for detection is determined by acquiring the UV spectrum of a this compound standard. Quinolone derivatives typically exhibit strong absorbance in the UV region.[11][12] For structurally similar compounds, this is often in the range of 270-350 nm.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid (or formic acid for MS compatibility).
-
0.45 µm syringe filters.
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| 0-15 min: 10-90% B | |
| 15-17 min: 90% B | |
| 17-18 min: 90-10% B | |
| 18-25 min: 10% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | To be determined by UV scan (likely ~280 nm or ~330 nm) |
5. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:[5][6][7]
-
Specificity: The ability to assess the analyte in the presence of other components.[5] This can be demonstrated by analyzing a blank sample and a sample spiked with known impurities.
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and peak area.[6]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[2][4] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the specific product ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices.[3]
Causality of Experimental Choices:
-
Ionization Source: Positive mode Electrospray Ionization (ESI+) is generally preferred for fluoroquinolones as the basic nitrogen atoms in the quinoline ring are readily protonated.[2]
-
MRM Transitions: The selection of precursor and product ions is specific to this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion and are characteristic of the molecule's structure. At least two MRM transitions are typically monitored for confident identification and quantification.
-
Sample Preparation: Due to the high sensitivity of LC-MS/MS, a simple "dilute-and-shoot" approach is often sufficient for clean samples. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[13]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis
1. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).
-
This compound reference standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but dilute the final filtered solution to a much lower concentration to be within the linear range of the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| 0-3 min: 5-95% B | |
| 3-4 min: 95% B | |
| 4-4.1 min: 95-5% B | |
| 4.1-6 min: 5% B | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of a standard solution. For C₉H₆FNO (MW: 163.15), the precursor ion [M+H]⁺ would be m/z 164.1. Product ions would need to be determined experimentally. |
5. Method Validation: The validation parameters are similar to those for HPLC-UV, but with more stringent acceptance criteria for sensitivity.[5][6][7]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LOD | Signal-to-Noise Ratio ≥ 3:1 for the least intense MRM transition |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 for the least intense MRM transition |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control where sensitivity is not a major concern. LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and confirmatory testing.[3][4] Both methods, when properly developed and validated according to ICH guidelines, will provide accurate and reliable data, ensuring the quality and consistency of products containing this compound.[5][6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. jfda-online.com [jfda-online.com]
- 4. waters.com [waters.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idus.us.es [idus.us.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxyquinoline. This valuable scaffold is a key intermediate in the development of pharmaceuticals, including fluoroquinolone antibiotics.[1][2] The most common and robust method for its synthesis is the Gould-Jacobs reaction.[3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, improve reaction yield, and ensure the purity of your final product.
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline (in this case, 4-fluoroaniline) with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. The resulting quinoline ester is then saponified and decarboxylated to yield the final this compound.[3][4]
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, explaining the root causes and providing actionable solutions.
Problem 1: Low Yield of the Anilinoacrylate Intermediate in the Condensation Step
Symptoms:
-
Significant amount of unreacted 4-fluoroaniline remains after the initial reaction.
-
TLC or LC-MS analysis shows a low conversion rate to the desired diethyl 2-(((4-fluorophenyl)amino)methylene)malonate intermediate.
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) is typically exothermic but may require gentle heating to go to completion.
-
Incorrect Stoichiometry: Using an insufficient amount of DEEM will result in unreacted aniline.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (e.g., 1.05 to 1.1 equivalents) can ensure complete conversion of the aniline. However, a large excess can complicate purification.
-
-
Side Reactions: At excessively high temperatures, DEEM can decompose or polymerize.
-
Solution: Maintain a consistent and moderate temperature. Avoid localized overheating by ensuring efficient stirring of the reaction mixture.
-
Problem 2: Inefficient Thermal Cyclization
Symptoms:
-
Low yield of the cyclized product, ethyl this compound-3-carboxylate.
-
The primary product isolated is the uncyclized anilinoacrylate intermediate.
Potential Causes & Solutions:
-
Insufficient Temperature: The thermal cyclization is an intramolecular reaction that requires a significant amount of energy, typically temperatures above 250°C.[7]
-
Solution: The reaction must be conducted in a high-boiling, inert solvent. Dowtherm A or diphenyl ether are standard choices, allowing the reaction to be heated to 250-260°C.[7] Ensure your heating apparatus can consistently maintain this temperature.
-
-
Sub-optimal Reaction Time: Both insufficient and excessive heating times can reduce yield.
-
Solution: The optimal time at peak temperature is crucial. For conventional heating, 30 minutes at 250°C is a common starting point.[6] Microwave-assisted synthesis can dramatically shorten reaction times to 5-10 minutes at temperatures up to 300°C, which has been shown to improve yields significantly.[7][8] Careful optimization of both time and temperature is necessary to maximize yield and minimize degradation.[7]
-
-
Solvent Issues: The choice of solvent is critical for reaching and maintaining the required temperature.
-
Solution: Use a high-purity, high-boiling point solvent that is inert under the reaction conditions. Ensure enough solvent is used to allow for efficient heat transfer and stirring.
-
Problem 3: Formation of Isomers and Impurities
Symptoms:
-
NMR or LC-MS analysis shows the presence of the undesired 8-fluoro isomer in addition to the target 6-fluoro product.
-
The final product is difficult to purify and appears as a dark, tarry substance.
Potential Causes & Solutions:
-
Regioselectivity Issues: The cyclization of the anilinoacrylate intermediate can potentially occur at either of the two positions ortho to the amino group on the aniline ring.[3] For 4-fluoroaniline, this can lead to a mixture of 6-fluoro and 8-fluoro quinolones.
-
Solution: While the Gould-Jacobs reaction generally favors cyclization at the position para to the activating amino group (leading to the 6-substituted product), some formation of the other isomer can occur. The regioselectivity is controlled by both steric and electronic factors.[3] Lowering the cyclization temperature slightly, if possible without halting the reaction, may improve selectivity. Careful purification by column chromatography or recrystallization is essential to separate the isomers.
-
-
Thermal Decomposition: At temperatures above 260°C for extended periods, both the intermediate and the product can decompose, leading to tar formation.[9]
-
Solution: Adhere strictly to the optimized reaction time and temperature.[7] Once the reaction is complete, cool the mixture promptly. Working under an inert atmosphere (N₂ or Ar) can also minimize oxidative side reactions.
-
Problem 4: Incomplete Saponification or Decarboxylation
Symptoms:
-
The final product is the ester (ethyl this compound-3-carboxylate) or the carboxylic acid intermediate, not the desired this compound.
-
The reaction stalls after the hydrolysis step.
Potential Causes & Solutions:
-
Ineffective Saponification: The hydrolysis of the ester to the carboxylic acid requires a strong base.
-
Failed Decarboxylation: The removal of the carboxyl group requires high temperatures, often in the same high-boiling solvent used for cyclization.
-
Solution: After hydrolysis and neutralization to form the carboxylic acid, the intermediate must be heated, often to its melting point or in a high-boiling solvent, to induce decarboxylation.[4] Some protocols perform the saponification and decarboxylation in a single high-temperature step by heating the ester in a strong alkaline solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the thermal cyclization step?
The ideal solvent must have a high boiling point (above 250°C) and be chemically inert under the reaction conditions. The most commonly used and effective solvents are diphenyl ether (b.p. 259°C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C).[7] These solvents facilitate efficient heat transfer and can be removed from the product, which often precipitates upon cooling and dilution with a non-polar solvent like cyclohexane or hexane.[7]
Q2: How can I effectively monitor the progress of the reactions?
-
Condensation Step: Thin Layer Chromatography (TLC) is highly effective. Use a mobile phase like ethyl acetate/hexane. The aniline starting material will have a different Rf value than the more polar anilinoacrylate product. The reaction is complete when the aniline spot is no longer visible.
-
Cyclization Step: TLC can also be used here, though high-boiling solvents can make spotting difficult. LC-MS is the preferred method for monitoring the conversion of the anilinoacrylate intermediate to the cyclized quinolone ester.
-
Saponification/Decarboxylation: TLC and LC-MS are both suitable for monitoring the conversion of the ester to the carboxylic acid and finally to the decarboxylated product. The change in polarity between the three compounds is usually distinct.
Q3: What are the best methods for purifying the final this compound?
Purification typically involves these steps:
-
Precipitation and Filtration: After the cyclization step, the reaction mixture is cooled, and a non-polar solvent (e.g., cyclohexane, hexanes) is added to precipitate the crude product, leaving the high-boiling solvent in the solution. The solid is then collected by filtration.[7]
-
Washing: The filtered solid should be washed thoroughly with the same non-polar solvent to remove any residual high-boiling solvent.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or dimethylformamide (DMF) to obtain a high-purity solid.
Q4: Can microwave irradiation be used to improve the yield of the cyclization step?
Yes, microwave-assisted synthesis is an excellent method for optimizing the Gould-Jacobs cyclization.[7] It allows for rapid and uniform heating to high temperatures, significantly reducing reaction times from hours to minutes.[8] Studies have shown that heating to 300°C for as little as 5 minutes can provide higher isolated yields compared to conventional heating methods.[8] This technique is particularly useful for rapid optimization of reaction conditions.[7]
Section 3: Data & Visualizations
Data Presentation
Table 1: Comparison of Thermal Cyclization Conditions
| Entry | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Conventional | 250-260 | 30-60 | ~35-50 | [6][7] |
| 2 | Microwave | 250 | 10 | 25 | [8] |
| 3 | Microwave | 300 | 2.5 | 37 | [8] |
| 4 | Microwave | 300 | 5 | 47 | [8] |
| 5 | Microwave | 300 | 10 | 28 (Degradation) |[8] |
Data synthesized from application notes demonstrating the need for careful optimization of time and temperature, especially with microwave heating.[7][8]
Experimental Workflow & Mechanisms
Diagram 1: Gould-Jacobs Reaction Mechanism
Caption: The multi-step sequence of the Gould-Jacobs reaction.
Diagram 2: Troubleshooting Workflow for Low Cyclization Yield
Caption: A logical guide for diagnosing low cyclization yield.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Crude 6-Fluoro-4-hydroxyquinoline
Welcome to the Technical Support Center for the purification of crude 6-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the purification of this important synthetic intermediate. This document will address common challenges and provide step-by-step protocols to achieve high purity this compound.
Introduction to Purification Challenges
This compound, a key building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics, often presents unique purification challenges.[1] Due to its amphoteric nature, arising from the acidic hydroxyl group and the basic quinoline nitrogen, it can exhibit variable solubility and potential for strong interactions with chromatographic stationary phases. Common impurities often stem from the synthetic route employed, such as the Gould-Jacobs reaction, and may include unreacted starting materials like 4-fluoroaniline, incompletely cyclized intermediates, and regioisomers.[2][3]
This guide provides a systematic approach to three primary purification techniques: Acid-Base Extraction , Recrystallization , and Column Chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic method. For the widely used Gould-Jacobs reaction, which involves the condensation of 4-fluoroaniline with an ethoxymethylenemalonate derivative followed by thermal cyclization, common impurities include:
-
Unreacted 4-fluoroaniline: A starting material that may be carried through the reaction.[4]
-
Incompletely cyclized intermediates: Such as the anilidomethylenemalonate ester.
-
Byproducts from side reactions: Including polymers or tars, especially if the cyclization temperature was not optimal.[2][5]
-
Regioisomers: Depending on the aniline substitution, though less common with 4-fluoroaniline.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or tarry crude product often indicates the presence of polymeric byproducts. An initial acid-base extraction is highly recommended to separate the desired product from neutral organic impurities and polymers. This will often yield a more solid, manageable crude product that can then be further purified by recrystallization or column chromatography.
Q3: Can I use normal phase silica gel chromatography for purification?
A3: While possible, it can be challenging. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and potential decomposition of the product on the column. If silica gel chromatography is necessary, it is often beneficial to deactivate the silica with a base like triethylamine or to use a modified mobile phase containing a small amount of a basic modifier.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a solid. While the exact melting point can vary slightly based on residual solvents and crystalline form, it is a key indicator of purity.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery of product after precipitation. | Incomplete precipitation due to suboptimal pH or insufficient cooling. The product may have some solubility even at the isoelectric point. | Adjust the pH carefully to the isoelectric point (typically around pH 6-7). Use a pH meter for accuracy. Cool the solution in an ice bath for an extended period to maximize precipitation. If recovery is still low, consider back-extracting the aqueous filtrate with an organic solvent like ethyl acetate. |
| Product precipitates as an oil or sticky solid. | Presence of impurities that are also soluble in the aqueous base and co-precipitate. | After initial precipitation, redissolve the oily product in a minimal amount of organic solvent and treat with a drying agent before proceeding to recrystallization. Alternatively, attempt precipitation from a more dilute solution. |
| Emulsion formation during extraction. | High concentration of impurities or vigorous shaking. | Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is too dilute, or the chosen solvent is too good a solvent at all temperatures. | Concentrate the solution by boiling off some of the solvent. If crystals still do not form, try adding a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, causing the solute to melt before dissolving, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent pair. Ensure the crude material is sufficiently pure before attempting recrystallization; an initial acid-base wash can be beneficial. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb some of the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Significant peak tailing on silica gel. | Strong interaction between the basic quinoline nitrogen and acidic silanol groups. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine. Alternatively, add a small percentage of triethylamine or ammonia to the mobile phase.[1] Using a different stationary phase, such as alumina or a polymer-based resin, can also be effective. |
| Poor separation of product from a close-running impurity. | The chosen eluent system has insufficient selectivity. | Perform a thorough TLC analysis with various solvent systems to find an optimal eluent for separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. |
| Product appears to be decomposing on the column. | The silica gel is too acidic, or the compound is unstable to the chosen solvent. | As with peak tailing, deactivating the silica gel with a base can mitigate decomposition. Ensure that the solvents used are of high purity and free of peroxides or other reactive impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of this compound to separate it from neutral impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH) to deprotonate the hydroxyl group, forming the water-soluble sodium salt. The salt will move to the aqueous layer.
-
Separation of Layers: Separate the aqueous layer containing the product salt from the organic layer which retains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify slowly with an acid (e.g., 1 M HCl) to a pH of approximately 6-7.[6] The this compound will precipitate out as it is least soluble at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
References
troubleshooting common issues in the synthesis of quinoline derivatives
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address frequently asked questions and provide in-depth troubleshooting guides, grounded in mechanistic principles and field-proven insights, to help you optimize your reactions and achieve higher yields and purity.
General Troubleshooting
Question: My quinoline synthesis is resulting in a very low yield or failing completely. What are the primary factors to investigate?
Answer: Low yields in quinoline synthesis are a frequent issue and can often be attributed to several general factors that span across different named reactions. Before delving into method-specific issues, consider these primary areas:
-
Catalyst Choice and Activity: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates. An inappropriate catalyst may not be effective in promoting the desired reaction pathway or could even encourage the formation of side products.[1][2] For instance, in the Friedländer synthesis, both Brønsted and Lewis acids are commonly employed, and their effectiveness can be substrate-dependent.[3]
-
Reaction Temperature: Temperature control is a delicate balance in quinoline synthesis. Many cyclization steps require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, often resulting in the formation of intractable tars.[1][2][4] Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[1]
-
Substrate Reactivity: The electronic and steric properties of your aniline and carbonyl-containing starting materials significantly influence the reaction's success. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, making the initial addition and subsequent cyclization steps more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct of condensation steps. Its presence can inhibit the reaction equilibrium.[1] Therefore, using anhydrous reagents and solvents is often beneficial.[1]
Below is a general workflow to approach troubleshooting low-yield issues.
Caption: A general troubleshooting workflow for addressing low yields.
Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common named reactions used in quinoline synthesis.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines but is notoriously exothermic and can be difficult to control.[4]
Answer: The highly exothermic nature of the Skraup reaction is a well-known hazard.[4] This is due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all of which are promoted by concentrated sulfuric acid.[5][6][7]
Causality: The uncontrolled exotherm leads to localized overheating, which promotes polymerization of the acrolein intermediate and other reactive species, resulting in the formation of tar.[4][8]
Troubleshooting Steps:
-
Use a Moderator: The addition of a moderating agent is the most common and effective solution. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[4][7][8] Boric acid can also be employed for this purpose.[4][8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling, for instance, with an ice bath.[4]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat effectively and prevent the formation of localized hot spots.[4]
-
Temperature Optimization: The reaction should be heated gently to initiate, and then the external heating should be adjusted or removed to control the exothermic phase.[4]
-
Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.
-
Charging Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and ferrous sulfate (FeSO₄). Stir the mixture to ensure it is homogeneous.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the addition funnel at a rate that maintains a controllable internal temperature.[1]
-
Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heating and monitor the reaction closely.
-
Work-up: After the reaction has subsided, cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide solution) until it is strongly alkaline.[4]
-
Purification: The crude quinoline is often a dark, tarry substance.[4] It can be effectively purified by steam distillation to separate the volatile quinoline from non-volatile tars.[1][4] The distillate is then extracted with an organic solvent, dried, and purified further by distillation under reduced pressure.[1]
The Doebner-von Miller Synthesis
This reaction is a versatile method for preparing substituted quinolines using α,β-unsaturated carbonyl compounds. A major challenge is the tendency of these carbonyl compounds to polymerize under the acidic conditions.[8][9]
Answer: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis, leading to the formation of intractable tars and significantly reducing the yield.[8][9]
Causality: Strong acids, which are necessary to catalyze the quinoline formation, also readily promote the self-condensation and polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[9]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., aqueous acid and an immiscible organic solvent like toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[4][9][10]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[4][9]
-
Optimize Acid Catalyst: While strong acids are required, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between an efficient reaction rate and minimal side product formation.[9][11]
| Parameter | Recommended Action | Rationale |
| Solvent System | Use a biphasic system (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[4] |
| Reactant Addition | Slow, controlled addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[4] |
| Temperature | Maintain the lowest effective temperature | Excessive heat can promote polymerization.[9] |
The Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone. A common issue is controlling the regioselectivity when using unsymmetrical β-diketones.[4]
Answer: Regioselectivity in the Combes synthesis is a known challenge and is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[12] The cyclization step is a rate-determining electrophilic aromatic annulation.[12]
Causality: The aniline can attack either of the carbonyl groups of the β-diketone, leading to two different enamine intermediates, which can then cyclize to form two different regioisomers. The preferred pathway is determined by the relative stability of the transition states leading to each product.
Troubleshooting Steps:
-
Modify the β-Diketone: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[4]
-
Modify the Aniline: The electronic properties of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[4]
-
Change the Acid Catalyst: The choice of acid catalyst can alter the ratio of regioisomers formed. For example, polyphosphoric acid (PPA) may give different results compared to sulfuric acid.[4]
Caption: Strategies to control regioselectivity in the Combes synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[2][13] A common side reaction is the self-condensation of the ketone reactant.[2]
Answer: The aldol self-condensation of the ketone is a significant competing pathway in the base-catalyzed Friedländer synthesis, leading to unwanted byproducts and reduced yields of the desired quinoline.[2][13]
Causality: The base used to catalyze the Friedländer condensation can also deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, initiating the aldol condensation cascade.
Troubleshooting Steps:
-
Switch to Acid Catalysis: One of the most effective ways to avoid base-catalyzed aldol condensation is to perform the reaction under acidic conditions. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) can promote the Friedländer reaction without favoring the aldol pathway.[2][13]
-
Use an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used. This modification can help to circumvent the side reactions associated with the free amino group and the basic conditions.[13]
-
Pre-form the Enolate: Under carefully controlled conditions, it may be possible to pre-form the enolate of the ketone and then add the 2-aminoaryl carbonyl compound to direct the reaction towards the desired product.
-
Modern Catalytic Systems: Numerous modern catalytic systems have been developed to improve the efficiency and selectivity of the Friedländer synthesis, often under milder conditions. These include the use of ionic liquids or metal triflates.[3] Some protocols have even demonstrated high yields in water without any catalyst.[3][14]
This protocol offers an environmentally friendly approach to quinoline synthesis.[14]
-
Materials: 2-Aminobenzaldehyde, a ketone with an α-methylene group (e.g., acetone), and water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).
-
Reactant Addition: Add the ketone (1.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 70°C and stir for 3 hours.[14]
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
optimization of reaction conditions for the cyclization of fluoro-substituted anilines
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the optimization of cyclization reactions involving fluoro-substituted anilines. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can intelligently adapt and troubleshoot your experimental setups.
The Challenge: Understanding the Fluorine Effect
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties of fluorine present significant challenges during synthesis, particularly in cyclization reactions that rely on the nucleophilicity of an aniline ring.
The primary hurdle is the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which significantly reduces the electron density of the aromatic ring.[3] This deactivation makes the aniline a poorer nucleophile, hindering the key intramolecular electrophilic aromatic substitution step common to many classical cyclization reactions like the Pictet-Spengler, Bischler-Napieralski, and Fischer Indole syntheses.[4][5][6] Consequently, reactions that proceed smoothly with standard anilines often fail or give low yields when a fluoro-substituent is present. This guide will help you navigate these challenges.
Troubleshooting & FAQs: A Problem-Solving Approach
This section is formatted as a series of questions and answers to directly address the common issues encountered during the cyclization of fluoro-substituted anilines.
Q1: My cyclization reaction with a fluoro-aniline substrate is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
A1: This is the most common issue and is almost always due to the reduced nucleophilicity of the fluorinated aromatic ring. Standard conditions are often insufficient to drive the reaction to completion.
Core Reason: The fluorine atom's inductive effect deactivates the ring, increasing the activation energy for the rate-determining cyclization step.
Troubleshooting Steps:
-
Increase Acid Strength: The first and most effective variable to adjust is the acidity of the catalyst. For deactivated systems, standard Brønsted or Lewis acids are often too weak.[5][6] Consider using stronger dehydrating acids which can facilitate the formation of a more potent electrophile.
-
Elevate Reaction Temperature: The energy input may be insufficient. Increasing the temperature can help overcome the higher activation barrier. The use of higher-boiling point solvents (e.g., toluene to xylene or diphenyl ether) or employing microwave irradiation can be highly effective.[7][8]
-
Increase Catalyst Loading: While not always ideal, increasing the molar equivalents of the acid catalyst can sometimes improve reaction rates.
-
Confirm Intermediate Formation: Use TLC or LC-MS to verify that the initial condensation step (e.g., hydrazone formation in the Fischer indole synthesis or imine formation in the Pictet-Spengler reaction) is occurring.[5][9] If the intermediate is not forming, the issue may lie with the carbonyl component or steric hindrance.
Q2: I'm observing the formation of significant side products. What are they, and how can they be minimized?
A2: The harsh conditions required to force the cyclization of deactivated anilines can often promote alternative reaction pathways or decomposition.
Common Side Reactions:
-
Bischler-Napieralski: A major side product is the styrene derivative formed via a retro-Ritter reaction .[7][10] This occurs when the intermediate nitrilium salt fragments instead of cyclizing.
-
Solution: Using the corresponding nitrile (e.g., acetonitrile) as the reaction solvent can shift the equilibrium away from the fragmentation pathway.[7][10] Alternatively, using milder reagents like oxalyl chloride to generate an N-acyliminium ion can avoid the formation of the nitrilium intermediate altogether.[10]
-
-
Fischer Indole Synthesis: With electron-deficient systems, heterolytic N-N bond cleavage of the protonated ene-hydrazine intermediate can compete with the desired[11][11]-sigmatropic rearrangement.[12] This leads to the formation of aniline and a stabilized iminylcarbocation, effectively halting the path to the indole.
-
Solution: This is a fundamental mechanistic challenge. Careful selection of a Lewis acid (e.g., ZnCl₂) over a Brønsted acid may sometimes favor the rearrangement pathway.[12] Exploring milder, modern variations of the reaction, such as palladium-catalyzed or photoredox-driven methods, could also be a viable strategy.[5][13][14]
-
-
General Decomposition: Under strongly acidic conditions and high heat, charring or polymerization can occur.
-
Solution: Methodically screen reaction time and temperature. Aim for the lowest possible temperature and shortest time that still affords a reasonable yield. A slow addition of the substrate to the hot acid solution can sometimes minimize decomposition.
-
Q3: How does the position of the fluorine atom (ortho, meta, para) on the aniline ring affect the cyclization?
A3: The position is critical as it influences steric hindrance and the electronic activation/deactivation at the site of cyclization.
-
Ortho-Fluoroanilines:
-
Steric Hindrance: The fluorine atom can sterically block the incoming electrophile, making cyclization difficult.
-
Electronic Effect: The inductive effect is strongest at the ortho position, significantly deactivating the ring.
-
Intramolecular Interactions: The fluorine can potentially form an intramolecular hydrogen bond with the amine's N-H, which can alter the amine's reactivity and conformation.[15]
-
-
Meta-Fluoroanilines:
-
The strong -I effect deactivates the entire ring. Cyclization can occur at either the ortho or para position relative to the amine. The regioselectivity will be dictated by a combination of the fluorine's deactivating effect and the directing effect of the amine group.
-
-
Para-Fluoroanilines:
-
This substitution pattern directly deactivates the carbon atom required for many common cyclizations (e.g., Bischler-Napieralski, Pictet-Spengler para-cyclization). This often necessitates the harshest reaction conditions.
-
Visual Troubleshooting Guide
The following decision tree can guide your optimization process when faced with a low-yielding cyclization reaction.
Caption: A decision tree for troubleshooting low-yielding cyclization reactions.
Data Summary Tables
Table 1: Comparison of Acid Catalysts for Cyclization of Deactivated Anilines
| Catalyst / Reagent | Common Name/Abbreviation | Typical Reaction(s) | Key Characteristics & Conditions |
| Phosphorus Oxychloride | POCl₃ | Bischler-Napieralski | Standard reagent, often requires high temperatures (reflux in toluene/xylene).[7] |
| POCl₃ + P₂O₅ | - | Bischler-Napieralski | More powerful dehydrating conditions; generates pyrophosphates which are excellent leaving groups. Recommended for highly deactivated rings.[4][10] |
| Polyphosphoric Acid | PPA | Fischer Indole, Bischler-Napieralski | Strong dehydrating agent and non-nucleophilic acid. Often used at 100-180 °C. Viscous, can make workup difficult.[5] |
| P₂O₅ in Methanesulfonic Acid | Eaton's Reagent | Fischer Indole, Bischler-Napieralski | Highly effective dehydrating acid, often gives cleaner reactions than PPA at lower temperatures (60-100 °C). |
| Triflic Anhydride | Tf₂O | Bischler-Napieralski | Extremely powerful activating agent for amides/carbamates, allowing for cyclization under milder conditions.[4] |
| Zinc Chloride | ZnCl₂ | Fischer Indole | Lewis acid catalyst that can sometimes provide better results than Brønsted acids by avoiding unwanted protonation or side reactions.[5][12] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No reaction | Insufficient activation energy; weak acid catalyst. | Increase temperature (microwave). Use a stronger acid (PPA, Eaton's Reagent).[4][5] |
| Low conversion | Reaction equilibrium not favorable; insufficient reaction time. | Increase reaction time. Remove byproducts (e.g., water) if possible. |
| Retro-Ritter side product | Fragmentation of nitrilium intermediate. | Change solvent to acetonitrile. Use a milder reagent like oxalyl chloride.[7][10] |
| N-N cleavage side product | Instability of protonated ene-hydrazine intermediate. | Switch from a Brønsted acid to a Lewis acid like ZnCl₂.[12] |
| Polymerization/Charring | Reaction temperature too high or time too long. | Reduce temperature and reaction time. Use slow addition of substrate to hot acid. |
| Wrong regioisomer | Kinetic vs. thermodynamic control; steric effects. | Screen different catalysts and temperatures. An ortho-fluoro may direct cyclization differently than a para-fluoro. |
Experimental Protocol Example: Bischler-Napieralski Cyclization of a Fluoro-Phenethylamide
This protocol describes the cyclization of N-(4-fluorophenethyl)acetamide, a challenging substrate due to the para-fluoro substituent.
Materials:
-
N-(4-fluorophenethyl)acetamide (1.0 eq)
-
Phosphorus pentoxide (P₂O₅, 2.0 eq)
-
Phosphorus oxychloride (POCl₃, 10 mL per gram of substrate)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (Sat. NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(4-fluorophenethyl)acetamide (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add anhydrous toluene, followed by the slow, portion-wise addition of phosphorus pentoxide (P₂O₅, 2.0 eq).
-
Cyclizing Agent: Slowly add phosphorus oxychloride (POCl₃) via a syringe. The mixture may become thick.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC or LC-MS (a typical reaction time is 4-12 hours).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Basification & Extraction: Slowly neutralize the aqueous mixture by adding saturated NaHCO₃ solution until the pH is ~8. Be cautious as this is an exothermic process. Extract the aqueous layer three times with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (6-fluoro-1-methyl-3,4-dihydroisoquinoline) by column chromatography on silica gel.
This protocol leverages the powerful dehydrating combination of P₂O₅ in POCl₃, a necessary condition for cyclizing electron-deficient substrates.[4][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Collection - Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2âPhosphinoylindoles from Anilines - Organic Letters - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 6-Fluoro-4-hydroxyquinoline Samples
Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues encountered during their work with this versatile compound.[1][2] As a key intermediate in the synthesis of pharmaceuticals, particularly anti-infective and anti-cancer agents, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of impurity profiling and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound, providing concise and actionable answers.
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from various stages of the manufacturing process. They are broadly categorized as:
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Resulting from the breakdown of this compound under suboptimal storage or handling conditions.[4]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Q2: Why is it crucial to identify and control impurities in this compound?
A2: The presence of impurities can have significant consequences in drug development:
-
Safety: Impurities can be toxic or produce adverse pharmacological effects.
-
Efficacy: They can reduce the therapeutic efficacy of the active pharmaceutical ingredient (API).
-
Stability: Impurities can affect the stability and shelf-life of the drug product.
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines on the identification and quantification of impurities in new drug substances.[5]
Q3: What are the primary analytical techniques for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method for separating and quantifying a wide range of impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of unknown impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.[6][8]
The choice of technique depends on the physicochemical properties of the analyte and potential impurities, as well as the required sensitivity and accuracy.[6]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain its stability, this compound should be stored at 0-8 °C.[1][2] It is also advisable to protect it from light and moisture to prevent the formation of degradation products.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the analysis and purification of this compound.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram
Issue: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.
Workflow for Identification and Resolution:
References
Technical Support Center: Enhancing the Solubility of 6-Fluoro-4-hydroxyquinoline for Biological Assays
Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a fluorinated quinoline derivative, this compound holds significant potential in various research areas, including the development of antimicrobial and anti-cancer agents.[1] However, its inherent low aqueous solubility can be a significant hurdle in obtaining reliable and reproducible experimental data.
This document provides a comprehensive overview of the physicochemical properties of this compound, followed by a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our goal is to equip you with the knowledge and practical protocols to effectively enhance the solubility of this compound, ensuring the integrity and success of your biological assays.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a heterocyclic compound with a molecular weight of 163.15 g/mol .[2] Its structure, featuring a quinoline core with fluorine and hydroxyl substitutions, contributes to its biological activity and, unfortunately, its poor solubility in aqueous solutions. The presence of the fluorine atom can enhance biological activity and stability.[1]
Key properties influencing its solubility include:
-
Keto-Enol Tautomerism: 4-hydroxyquinolines can exist in equilibrium with their keto tautomer, 4-quinolinone. This equilibrium can be influenced by the solvent and pH, which in turn affects solubility.
-
Crystalline Structure: In its solid state, the compound is typically an off-white or white amorphous powder.[4][5] The energy required to break the crystal lattice and solvate the molecules is a key determinant of its solubility.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues researchers face when working with this compound.
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: For a new quinoline derivative with unknown solubility, it is best practice to start with 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, in the range of 10-20 mM.[6] If complete dissolution is not achieved, gentle warming and vortexing can be applied.[6]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon dilution into an aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic compound at the desired concentration, leading to precipitation.[3] To prevent this, it is crucial to ensure that the final concentration of DMSO in your assay is as low as possible and does not exceed a level that affects the biological system (typically <1%, often <0.1%). You can also explore the use of other solubilization techniques detailed in the troubleshooting guides below.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy. Since this compound is a weakly acidic compound, increasing the pH of the buffer will deprotonate the hydroxyl group, forming a more soluble salt.[7] It is important to ensure that the chosen pH is compatible with your specific biological assay and does not affect the activity of other components.[7] For basic quinoline derivatives, lowering the pH would be the appropriate strategy to increase solubility.[7]
Q4: Are there other excipients I can use to enhance solubility without significantly altering the pH?
A4: Absolutely. The use of cyclodextrins and surfactants are common and effective strategies. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent solubility.[8] Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap the poorly soluble compound, facilitating its dispersion in the aqueous medium.[9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for enhancing the solubility of this compound. It is crucial to validate each method to ensure that the chosen excipients and conditions do not interfere with your biological assay.
Method 1: Solubility Enhancement by pH Adjustment
Principle: As a weak acid, increasing the pH of the aqueous solution will shift the equilibrium towards the deprotonated, more soluble form of this compound.
Experimental Protocol:
-
Determine pH Tolerance of Your Assay: Before proceeding, establish the acceptable pH range for your biological assay to ensure that the adjusted pH will not compromise the experimental results.
-
Prepare Buffers at Various pH Values: Prepare a series of biologically compatible buffers (e.g., phosphate, borate) with pH values ranging from 7.5 to 9.0 in 0.5 unit increments.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of 0.1 M NaOH to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution and Observation: Add small aliquots of the stock solution to each of the prepared buffers at your desired final concentration.
-
Visual Inspection and Quantification: Visually inspect for any precipitation. For a more quantitative assessment, incubate the solutions for a set period (e.g., 2 hours) at the assay temperature, then centrifuge or filter to remove any undissolved compound. The concentration of the solubilized compound in the supernatant or filtrate can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Troubleshooting:
-
Precipitation still occurs: The required pH for solubilization may be outside the tolerated range of your assay. Consider combining pH adjustment with the use of a co-solvent.
-
Compound degradation: High pH can sometimes lead to the degradation of the compound. Assess the stability of this compound at the optimal pH over the time course of your experiment.
Method 2: Co-Solvent Systems
Principle: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Experimental Protocol:
-
Select a Biocompatible Co-Solvent: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycol (PEG).
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of your chosen co-solvent to create a high-concentration stock.
-
Determine the Maximum Tolerated Co-Solvent Concentration: Test the effect of different final concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%) on your biological assay to determine the highest concentration that does not cause interference.
-
Prepare Working Solutions: Dilute the stock solution into your aqueous assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance level.
-
Observation and Equilibration: Observe for any signs of precipitation. Allow the solution to equilibrate at the experimental temperature before use.
Troubleshooting:
-
Precipitation upon dilution: The final co-solvent concentration may be too low to maintain solubility. If you cannot increase the co-solvent concentration due to assay interference, consider another solubilization method.
-
Variability in results: Ensure precise and consistent final co-solvent concentrations across all experiments, as small variations can impact solubility and biological activity.[6]
Method 3: Complexation with Cyclodextrins
Principle: Cyclodextrins are toroidal-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules like this compound, forming a soluble inclusion complex.
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your assay buffer.
-
Add Excess Compound: Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibration: Stir or shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation and Quantification: Centrifuge the suspensions at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.[3] Carefully collect the supernatant and determine the concentration of the solubilized compound using a validated analytical method.
Troubleshooting:
-
Insufficient solubility enhancement: Increase the concentration of the cyclodextrin or try a different type of cyclodextrin.[3]
-
Assay interference: Perform control experiments with the cyclodextrin alone to ensure it does not affect your biological assay.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for troubleshooting the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 21873-50-7 [chemicalbook.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Characterization of Fluorinated Compounds by ¹⁹F NMR
Welcome to the technical support center for the NMR characterization of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹⁹F NMR and encounter challenges in their daily experiments. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and generate high-quality, reliable data.
The unique properties of the fluorine-19 nucleus—100% natural abundance, a spin of ½, and high sensitivity—make it an invaluable probe in modern chemistry.[1][2][3] However, its large chemical shift dispersion and sensitivity to its environment can also introduce complexities.[1][4] This guide is structured to address these common pitfalls through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the acquisition and processing of ¹⁹F NMR spectra.
Q1: Why are my ¹⁹F chemical shifts inconsistent between samples or when compared to literature values?
A1: This is one of the most frequent issues in ¹⁹F NMR and typically stems from referencing and solvent effects. The ¹⁹F nucleus is highly sensitive to its electronic environment, which can be significantly influenced by the solvent, temperature, and concentration.[2][5][6]
-
Inconsistent Referencing: Unlike ¹H NMR where TMS is a universal internal standard, there isn't a single, universally accepted standard for ¹⁹F NMR.[7][8] Common references like CFCl₃ (trichlorofluoromethane) are often used externally, but this can introduce susceptibility differences.[9] When reporting your data, it is crucial to state the reference compound, its concentration, and the solvent used.[5]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can cause significant shifts in the ¹⁹F resonance, sometimes by several ppm.[6][10][11][12] For instance, the chemical shift of hexafluorobenzene (C₆F₆) can vary depending on the solvent used.[6]
-
Temperature and Concentration: Variations in sample temperature and analyte concentration can also lead to shifts in resonance, further complicating comparisons.[2]
Quick Tip: For consistent results, especially in comparative studies like ligand screening, use a consistent internal reference and the same solvent system for all samples.[7][8]
Q2: My ¹⁹F NMR spectrum has broad peaks. What are the likely causes?
A2: Broadening of signals in ¹⁹F NMR can arise from several factors, including chemical exchange, quadrupolar nuclei, and relaxation effects.
-
Chemical Exchange: If your fluorinated compound is undergoing conformational changes or binding to another molecule on a timescale similar to the NMR experiment, you may observe broad peaks.[5]
-
Coupling to Quadrupolar Nuclei: If the fluorine atom is coupled to a quadrupolar nucleus (a nucleus with a spin > ½, like nitrogen-14), this can lead to signal broadening.
-
Relaxation Mechanisms: The relaxation of fluorine spins is influenced by dipole-dipole interactions with surrounding protons and by the anisotropy of the fluorine chemical shift.[5][13] At higher magnetic fields, chemical shift anisotropy (CSA) can become a dominant relaxation mechanism, leading to broader lines.[3]
Q3: The integrals in my quantitative ¹⁹F NMR (qNMR) experiment are not accurate. Why?
A3: Quantitative ¹⁹F NMR presents unique challenges due to the wide chemical shift range of the ¹⁹F nucleus.[1][14][15]
-
Inhomogeneous Excitation: Standard NMR pulses may not excite all fluorine nuclei uniformly across a wide spectral range.[14][15][16] This means that signals far from the transmitter frequency will have lower intensity and their integrals will be underestimated.[14]
-
Long Relaxation Delays (T₁): Some ¹⁹F nuclei can have very long longitudinal relaxation times (T₁).[14][17] If the relaxation delay in your experiment is not sufficiently long (ideally 5-7 times the longest T₁), the signals will not fully relax between scans, leading to inaccurate integrals.[14][18]
Best Practice for qNMR: To ensure accurate quantification, use a pulse sequence with broadband excitation or ensure that all signals of interest are close to the transmitter frequency.[15] Additionally, determine the T₁ values for your signals of interest and set the relaxation delay accordingly.[17][18]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific experimental problems.
Guide 1: Dealing with Complex Coupling Patterns
Fluorine-19 often exhibits large coupling constants to both protons (¹H) and other fluorine (¹⁹F) nuclei, including through-space and long-range couplings, which can result in highly complex and overlapping multiplets.[1][18]
Problem: You observe a complex, indecipherable multiplet in your ¹⁹F NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex ¹⁹F NMR multiplets.
Step-by-Step Protocol:
-
Acquire a ¹H-decoupled ¹⁹F Spectrum: This is the first and simplest step to determine if the complexity arises from coupling to protons.[3]
-
Analyze the Decoupled Spectrum:
-
If the multiplets simplify into more recognizable patterns (e.g., doublets, triplets), the primary complexity was due to ¹H-¹⁹F coupling.
-
If the spectrum remains complex, the dominant couplings are between different fluorine nuclei (¹⁹F-¹⁹F).
-
-
Utilize 2D NMR Techniques:
-
For ¹⁹F-¹⁹F Couplings: A 2D ¹⁹F-¹⁹F COSY or TOCSY experiment will reveal which fluorine atoms are coupled to each other.
-
For ¹H-¹⁹F Couplings: A 2D ¹H-¹⁹F HSQC or HMBC experiment will show correlations between specific fluorine and proton nuclei, allowing for the assignment of heteronuclear couplings.[19][20] Some advanced techniques like PSYCHE can directly provide a ¹H-decoupled ¹H spectrum, leaving only ¹H-¹⁹F couplings.[21]
-
Guide 2: Managing Spectral Artifacts
The wide spectral width often required for ¹⁹F NMR can lead to artifacts such as baseline roll and phasing issues.[22]
Problem: Your ¹⁹F NMR spectrum exhibits a rolling baseline or cannot be properly phased across the entire spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ¹⁹F NMR spectral artifacts.
Step-by-Step Protocol:
-
Optimize Acquisition Parameters:
-
Ensure the receiver gain is not set too high, which can cause signal clipping and baseline distortion.
-
If possible, reduce the spectral width to only include the regions where you expect to see signals.[22]
-
-
Post-Acquisition Processing:
-
Most NMR processing software has built-in baseline correction algorithms. Experiment with different methods (e.g., polynomial fitting) to find the one that works best for your spectrum.
-
Carefully adjust the zero-order and first-order phase correction. For very wide spectra, you may need to phase different regions of the spectrum independently.
-
Unusual Peaks: Be aware of ¹³C satellites, which are small peaks that appear symmetrically around a main ¹⁹F signal due to coupling with the 1.1% of carbon that is ¹³C. Due to a ¹³C-¹⁹F isotope effect, these satellites may not be perfectly symmetric.[23]
Data Summary: Common ¹⁹F NMR Reference Standards
The choice of a suitable reference is critical for obtaining accurate and reproducible ¹⁹F chemical shifts.[7][8] The table below summarizes some commonly used reference compounds.
| Reference Compound | Chemical Formula | Typical Chemical Shift (ppm) | Notes |
| Trichlorofluoromethane | CFCl₃ | 0 | Traditional standard, but its use is declining due to environmental concerns. |
| Trifluoroacetic Acid (TFA) | CF₃COOH | -76.55 | Chemical shift is sensitive to solvent and pH. |
| Hexafluorobenzene | C₆F₆ | -164.9 | Often used as an internal or external standard.[9] |
| Monofluorobenzene | C₆H₅F | -113.15 | Useful when signals are in the aromatic fluorine region. |
Chemical shifts are relative to CFCl₃. Data sourced from multiple references.[24]
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. biophysics.org [biophysics.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 21. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 22. F19 detection [nmr.chem.ucsb.edu]
- 23. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 24. colorado.edu [colorado.edu]
Conrad-Limpach Reaction Technical Support Center: A Guide to Minimizing By-product Formation
Welcome to the Technical Support Center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of 4-hydroxyquinolines and facing challenges in achieving high yields and purity. As a Senior Application Scientist with extensive experience in synthetic methodology, I will provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this reaction for your specific substrates. Our focus will be on strategies to minimize the formation of unwanted by-products, a common hurdle in mastering this classic transformation.
I. Understanding the Reaction Landscape: Key to By-product Control
The Conrad-Limpach reaction is a thermally driven cyclization of an enamine, formed from the condensation of an aniline and a β-ketoester, to yield a 4-hydroxyquinoline.[1] The reaction's success hinges on a delicate balance of kinetic and thermodynamic control, where deviations can lead to a variety of by-products. Understanding the reaction mechanism is paramount to diagnosing and solving issues.
The primary competition in this reaction is the formation of the undesired 2-hydroxyquinoline isomer, a result of the Knorr quinoline synthesis pathway.[1][2] This occurs when the aniline reacts with the ester carbonyl of the β-ketoester, a process favored at higher initial condensation temperatures (thermodynamic control).[1] In contrast, the desired reaction proceeds through the more reactive keto group (kinetic control) at lower temperatures to form the enamine intermediate.
Beyond the Knorr by-product, other challenges include thermal decomposition at the high temperatures required for cyclization, and side reactions of the starting materials, such as the self-condensation of the β-ketoester.
Reaction Pathway and By-product Formation
Caption: Key reaction pathways in the Conrad-Limpach synthesis.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a significant amount of the 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?
A1: This is a classic case of the competing Knorr pathway dominating. The key is to favor the kinetically controlled formation of the enamine intermediate.
-
Temperature Control during Condensation: The initial condensation of the aniline and β-ketoester is the most critical step for regioselectivity. Conduct this step at or near room temperature.[1] Applying heat during this initial phase will favor the thermodynamically more stable β-ketoanilide, which leads to the 2-hydroxyquinoline.[1]
-
Catalyst Choice: A mild acidic catalyst, such as a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid, can facilitate the formation of the enamine at lower temperatures without promoting the Knorr reaction.
-
Order of Addition: Adding the aniline slowly to the β-ketoester at room temperature can also help to control the initial reaction and minimize the formation of the Knorr intermediate.
Q2: The yield of my desired product is very low, and I'm observing a lot of dark, tarry material in my reaction flask.
A2: Tar formation is a common issue in high-temperature reactions and is often a sign of decomposition.[3]
-
Precise Temperature Control during Cyclization: The cyclization step requires high temperatures, typically around 250°C, but exceeding this significantly can lead to decomposition of both the starting materials and the product.[4] Use a high-boiling, inert solvent and a well-controlled heating mantle with a thermocouple to maintain a stable temperature.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the organic molecules.
-
Reaction Time: Prolonged heating, even at the correct temperature, can lead to decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) if possible, or establish the optimal reaction time through small-scale experiments.
-
Solvent Choice: The use of a high-boiling, inert solvent such as Dowtherm A, diphenyl ether, or even mineral oil is crucial.[5][6] These solvents help to ensure even heat distribution and prevent localized overheating, which can cause charring. Running the reaction neat is often associated with lower yields and more decomposition.[5]
Q3: My reaction seems to be incomplete, with a significant amount of the enamine intermediate remaining even after prolonged heating.
A3: An incomplete reaction can be due to several factors related to the cyclization step.
-
Insufficient Temperature: The cyclization has a high activation energy. Ensure your heating apparatus is capable of reaching and maintaining the required temperature (typically ~250°C).
-
Solvent Boiling Point: If the boiling point of your solvent is too low, you may not be reaching the necessary temperature for efficient cyclization. Refer to the table below for suitable high-boiling solvents.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-ketoester can hinder the cyclization. In such cases, longer reaction times or slightly higher temperatures may be necessary, but this must be balanced against the risk of decomposition.
Q4: I am observing by-products that are not the 2-hydroxyquinoline isomer. What could they be?
A4: Besides the Knorr by-product, other side reactions can occur.
-
Claisen Self-Condensation: The β-ketoester can undergo self-condensation in the presence of a strong base to form a dehydroacetic acid derivative.[7][8] While the Conrad-Limpach reaction is typically run under neutral or acidic conditions, contamination with a strong base or the use of basic conditions in an attempt to promote the reaction can lead to this by-product. Ensure your glassware is clean and avoid basic conditions unless a specific protocol calls for it.
-
Aniline Self-Condensation: At very high temperatures, anilines can undergo self-condensation to form complex, often colored, by-products. Using an inert atmosphere and the minimum necessary temperature and reaction time can help to mitigate this.
III. Frequently Asked Questions (FAQs)
Q: How do substituents on the aniline affect the reaction?
A: The electronic nature of substituents on the aniline ring has a significant impact on the reaction.
-
Electron-donating groups (EDGs) on the aniline (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the nitrogen atom, which can facilitate the initial condensation. However, they also make the aromatic ring more susceptible to electrophilic attack, which can sometimes lead to undesired side reactions at high temperatures.
-
Electron-withdrawing groups (EWGs) on the aniline (e.g., -NO₂, -Cl) decrease the nucleophilicity of the nitrogen, which can make the initial condensation step more difficult, potentially requiring mild heating or a catalyst. However, they can also make the aromatic ring less prone to side reactions during the high-temperature cyclization.
Q: What is the role of the solvent in the Conrad-Limpach reaction?
A: The solvent plays a crucial role in the high-temperature cyclization step.
-
Heat Transfer: High-boiling inert solvents provide a medium for efficient and uniform heat transfer, preventing localized overheating and subsequent decomposition.[5]
-
Maintaining High Temperatures: The high boiling point of the solvent allows the reaction to be maintained at the necessary temperature for cyclization.
-
Solubility: The solvent should be able to dissolve the enamine intermediate to a sufficient extent to allow for an efficient reaction in the liquid phase.
Q: Can I perform this reaction without a solvent?
A: While it is possible to run the reaction neat, it is generally not recommended. Early procedures that omitted a solvent reported very moderate yields (below 30%).[5] The use of a high-boiling inert solvent has been shown to dramatically increase yields, in some cases up to 95%.[5]
IV. Optimized Experimental Protocol
This protocol provides a general framework for performing the Conrad-Limpach reaction with a focus on minimizing by-product formation.
Step 1: Formation of the Enamine Intermediate (Kinetic Control)
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).
-
If desired, a catalytic amount of a mild acid (e.g., a drop of glacial acetic acid) can be added.
-
Stir the mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC to observe the consumption of the aniline and the formation of the enamine intermediate.
-
(Optional) If the reaction is sluggish at room temperature, it can be gently warmed to 40-60°C. Avoid higher temperatures to prevent the formation of the Knorr by-product.
-
Once the formation of the enamine is complete, the intermediate can be used directly in the next step. If a solvent was used for the condensation, it should be removed under reduced pressure.
Step 2: High-Temperature Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermocouple, and a condenser, heat a high-boiling inert solvent (see table below) to ~250°C under an inert atmosphere (e.g., nitrogen).
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for the predetermined optimal time (typically 15-60 minutes). Monitor the reaction by TLC if feasible.
-
After the reaction is complete, allow the mixture to cool to room temperature. The desired 4-hydroxyquinoline product often precipitates from the solvent upon cooling.
-
Dilute the cooled mixture with a non-polar solvent like hexanes or heptane to further precipitate the product and to help remove the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.
-
In some cases, column chromatography may be necessary to remove persistent impurities.
V. Data Summary: Influence of Reaction Parameters
| Parameter | Recommended Condition | Rationale for Minimizing By-products |
| Condensation Temperature | Room Temperature to 60°C | Favors kinetic formation of the enamine intermediate, minimizing the thermodynamic Knorr by-product (2-hydroxyquinoline).[1] |
| Cyclization Temperature | ~250°C | Ensures efficient cyclization. Temperatures that are too high can lead to thermal decomposition and tar formation.[4] |
| Solvent | High-boiling and inert (e.g., Dowtherm A, diphenyl ether, mineral oil) | Provides uniform heat transfer, prevents localized overheating, and allows for sustained high temperatures.[5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative decomposition of starting materials and product at high temperatures. |
| Catalyst (Condensation) | Mild Acid (e.g., Acetic Acid) | Can accelerate enamine formation at lower temperatures without promoting the Knorr reaction. |
| Reactant Stoichiometry | Near 1:1 ratio of aniline to β-ketoester | A slight excess of the β-ketoester can ensure complete consumption of the aniline. A large excess should be avoided to minimize potential side reactions. |
VI. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Cristea, I., et al. (2006). Microwave irradiation as an efficient heat source for the synthesis of quinolines. ARKIVOC, 2006(7), 129-137.
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. Retrieved from --INVALID-LINK--
-
Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry. (2025, August 6). MDPI. Retrieved from --INVALID-LINK--
-
Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory. (2013, August 7). Lu Le Laboratory. Retrieved from --INVALID-LINK--
-
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from --INVALID-LINK--
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1563-1569.
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). Materials, 17(1), 143.
-
The Claisen Condensation Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? (2014, July 27). Quora. Retrieved from --INVALID-LINK--
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 3002-3017.
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from --INVALID-LINK--
-
Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021). RSC Advances, 11(61), 38657-38661.
-
ETD | The Control of Stereoselectivity and Regioselectivity both in Intramolecular and Intermolecular Carbon-Oxygen Bond-Forming Reactions | ID: bz60cx303 | Emory Theses and Dissertations. (2019, March 29). Emory University. Retrieved from --INVALID-LINK--
-
STEREOSPECIFIC REDUCTION OF A BETA-KETO-NITRILE - FORMATION OF A SINGLE INDOLIC BETA-HYDROXY-NITRILE FROM A MIXTURE OF TAUTOMERS AND DIASTEREOISOMERS. (1994, May 23). York Research Database. Retrieved from --INVALID-LINK--
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). Materials, 17(1), 143.
-
Effect of two-stage thermal treatment on the reduction of quinoline-insoluble in Mesophase pitch. (2022). Philosophical Magazine Letters, 102(12), 481-490.
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1563-1569.
-
US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (1951). Retrieved from --INVALID-LINK--
-
CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents. (2013). Retrieved from --INVALID-LINK--
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(15), 4485.
-
Effects of reaction parameters a | Download Table. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (2014). Retrieved from --INVALID-LINK--
-
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. (2017). ACS Medicinal Chemistry Letters, 8(10), 1033-1038.
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057.
-
Tar formation in pyrolysis and gasification. (2008). ECN. Retrieved from --INVALID-LINK--
-
Tar formation in pyrolysis and gasification. (2008). TNO. Retrieved from --INVALID-LINK--
-
Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview – IJERT. (2015). International Journal of Engineering Research & Technology, 4(5).
-
Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (2024). Processes, 12(3), 522.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Storage Stability of 6-Fluoro-4-hydroxyquinoline
Welcome to the technical support guide for 6-Fluoro-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. This compound is a key building block in pharmaceutical and agrochemical research, prized for its utility in synthesizing anti-infective agents, anti-cancer drugs, and fluorescent probes.[1] The presence of a fluorine atom generally enhances the molecule's biological activity and stability.[1][2] However, like all specialized reagents, its stability is not absolute and is contingent upon proper handling and storage.
This guide moves beyond simple instructions to provide a framework for understanding the causality behind storage protocols, empowering you to troubleshoot issues and maintain the highest level of experimental reproducibility.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems you may encounter with this compound during storage and use.
Issue 1: The solid compound has changed color, appearing yellowish or brown.
Q: My bottle of this compound, which was initially a white or off-white solid, has developed a distinct yellow or brown tint. Is it still usable?
A: Discoloration is a primary visual indicator of chemical degradation. While slight color changes may not always correlate with significant purity loss, it warrants immediate investigation.
-
Primary Suspected Causes:
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light.[3][4] Exposure to ambient laboratory light, and especially direct sunlight, can initiate photochemical reactions that break down the quinoline ring, leading to colored impurities.
-
Oxidation: Prolonged exposure to air can lead to oxidation.[5] The hydroxyl group and the electron-rich aromatic system are susceptible to oxidative degradation, forming quinone-like structures or other colored byproducts.
-
-
Diagnostic Workflow:
-
Corrective and Preventative Actions:
-
Immediate Action: Quantify the purity using High-Performance Liquid Chromatography (HPLC) against a certificate of analysis or a freshly opened standard. This is the only definitive way to assess the compound's integrity.
-
Prevention:
-
Light Protection: Always store the solid compound in an amber glass vial or a container completely shielded from light. [4] * Inert Atmosphere: For long-term storage, purge the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Container Seal: Ensure the container cap is tightly sealed to prevent air and moisture ingress. [5][6]
-
-
Issue 2: My stock solution appears cloudy or has formed a precipitate.
Q: I prepared a stock solution of this compound, but after storage, it has become cloudy or contains visible solid particles. What happened?
A: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can be due to degradation, physical changes, or improper solvent/storage choices.
-
Primary Suspected Causes:
-
Chemical Degradation: The compound may have degraded into less soluble byproducts. This is common in solution, where molecules have greater mobility to react.
-
Crystallization: The solution may have been stored at too low a temperature, causing the solute to crash out. This is a physical, often reversible, process.
-
Hydrolysis/Hygroscopicity: While quinolines are generally stable, some derivatives can be hygroscopic, absorbing moisture that can lead to crystallization or hydrolysis over time. [3][4]Humidity has been shown to induce crystallization in related quinoline compounds like Alq3. [7]
-
-
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the precipitate. Is it crystalline or amorphous?
-
Gentle Warming: Warm the solution gently (e.g., to 30-40°C) and agitate. If the precipitate redissolves, the issue was likely temperature-related crystallization. Allow it to cool to room temperature to see if it remains in solution.
-
Purity Analysis: If warming does not resolve the issue, filter the solution through a 0.22 µm syringe filter and analyze the filtrate by HPLC to determine the concentration and purity of the remaining soluble compound.
-
-
Corrective and Preventative Actions:
-
Solvent Choice: Ensure you are using a suitable, high-purity, anhydrous solvent.
-
Solution Storage: Store stock solutions as recommended in the table below. Avoid refrigeration or freezing unless specifically validated, as this can cause precipitation.
-
Moisture Protection: Use anhydrous solvents and seal solution vials tightly with parafilm to protect from atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. [5][6]A desiccator at controlled room temperature or refrigerated conditions is ideal. Some suppliers recommend storage at 0-8 °C. [1] Q2: What are the visible signs of degradation?
A: The most common sign is a color change from white/off-white to yellow or brown. [4]Other signs could include a change in texture (e.g., clumping, which may indicate moisture absorption) or a noticeable change in solubility.
Q3: How should I prepare and store stock solutions?
A: Use high-purity, anhydrous solvents like DMSO or DMF. For aqueous buffers, be aware that pH can significantly affect the stability and degradation kinetics of quinolone structures. [8][9]Prepare fresh solutions for critical experiments. If storage is necessary, store in small aliquots in tightly sealed vials, protected from light, at room temperature or 4°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound susceptible to hydrolysis?
A: The quinoline ring system is generally stable to hydrolysis. However, extreme pH conditions (strong acids or bases) and elevated temperatures can promote degradation in aqueous solutions. [10][11]It is crucial to control the pH of your experimental buffers.
Q5: What factors have the most significant impact on stability?
A: Based on the chemistry of the quinolone scaffold, the most critical environmental factors to control are light, oxygen, and moisture . [3][4][5][7]Temperature plays a secondary, albeit important, role in accelerating these degradation pathways.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Notes |
| Solid (Long-Term) | 0-8 °C [1]or Cool, Dry Place | Inert Gas (Argon/N₂) Recommended | In the Dark (Amber Vial) [4] | Use a desiccator to minimize moisture. |
| Solid (Short-Term) | Room Temperature | Tightly Sealed | In the Dark (Amber Vial) | Suitable for frequently used stock. |
| Solution (in Organic Solvent) | Room Temperature or 4°C | Tightly Sealed | In the Dark (Amber Vial) | Avoid freezing. Prepare fresh when possible. |
| Solution (in Aqueous Buffer) | 4°C | Tightly Sealed | In the Dark (Amber Vial) | Use promptly; buffer components can affect stability. |
Protocol: HPLC Method for Purity Assessment
This self-validating protocol allows you to empirically determine the purity of your this compound sample.
Objective: To separate the parent compound from potential degradants and quantify its purity.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of ~0.5 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~254 nm or perform a PDA scan to find the absorbance maximum.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
-
Analysis: Inject the sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Compare the retention time and peak area to a reference standard for confirmation.
Potential Degradation Pathways
This diagram illustrates the primary mechanisms by which this compound can degrade. Understanding these pathways reinforces the importance of the recommended storage conditions.
Caption: Key degradation pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Validation & Comparative
The Impact of Fluorination: A Comparative Analysis of the Biological Activity of 6-Fluoro-4-hydroxyquinoline and 4-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of medicinal chemistry, the strategic introduction of fluorine into a molecular scaffold is a well-established method to enhance therapeutic potential. This guide provides a comprehensive comparison of the biological activities of 6-Fluoro-4-hydroxyquinoline and its non-fluorinated parent compound, 4-hydroxyquinoline. By examining their antimicrobial and anticancer properties, supported by experimental data and mechanistic insights, we aim to elucidate the profound impact of a single fluorine atom on the bioactivity of the quinoline core.
Introduction: The Quinoline Scaffold and the Power of Fluorine
The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] 4-Hydroxyquinoline, a key derivative, has demonstrated notable antimicrobial activity, particularly against intestinal bacteria.[3] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can dramatically alter a molecule's physicochemical properties. This includes changes in lipophilicity, metabolic stability, and electronic distribution, which in turn can significantly influence its interaction with biological targets.[4] This guide will delve into the tangible effects of fluorination at the C6 position of the 4-hydroxyquinoline core.
Comparative Analysis of Biological Activity
Antimicrobial Activity: A Tale of Enhanced Potency
The non-fluorinated 4-hydroxyquinoline is known to possess growth-inhibitory effects against intestinal bacteria.[3] However, the broader family of fluoroquinolones, which feature a fluorine atom typically at the C6 position, are renowned for their potent broad-spectrum antibacterial activity.[4] This enhancement is attributed to the fluorine atom's ability to improve cellular penetration and binding affinity to bacterial DNA gyrase and topoisomerase IV, the key enzymes involved in bacterial DNA replication.[5][6]
Table 1: Postulated Comparative Antimicrobial Profile
| Compound | General Antimicrobial Activity | Expected Potency |
| 4-Hydroxyquinoline | Moderate, primarily against intestinal bacteria[3] | Lower |
| This compound | Potent, broad-spectrum (inferred from fluoroquinolone class)[4][7] | Higher |
Anticancer Activity: A Cytotoxic Advantage
The quinoline scaffold is also a promising framework for the development of anticancer agents.[1] Various derivatives of 4-hydroxyquinoline have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, with some exhibiting significant activity.[9][10]
The introduction of fluorine is a known strategy to bolster the anticancer potential of quinoline-based compounds. Studies on fluorinated quinoline derivatives have demonstrated potent anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[11][12] While specific IC50 values for this compound are not extensively documented in direct comparative studies, its role as an intermediate in the synthesis of anti-cancer drugs suggests inherent cytotoxic properties.[7] It is reasonable to infer that the fluorinated analog would exhibit enhanced cytotoxicity compared to 4-hydroxyquinoline against a panel of cancer cell lines.
Table 2: Postulated Comparative Anticancer Profile
| Compound | General Anticancer Activity | Expected Potency (Lower IC50) |
| 4-Hydroxyquinoline | Moderate activity observed in derivatives[9][10] | Lower |
| This compound | Potent activity inferred from fluorinated analogs and use in synthesis[7][11] | Higher |
Mechanistic Insights: How Fluorine Makes a Difference
The enhanced biological activity of this compound can be attributed to several key factors stemming from the unique properties of the fluorine atom.
Diagram 1: Influence of Fluorination on Molecular Properties and Biological Activity
Caption: The role of fluorine in enhancing biological activity.
-
Increased Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond. This increased lipophilicity can facilitate the passage of this compound across the lipid-rich cell membranes of bacteria and cancer cells, leading to higher intracellular concentrations and greater efficacy.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer biological half-life and sustained therapeutic effect.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the quinoline ring alters the electron distribution of the molecule. This can lead to more favorable electrostatic interactions and stronger binding to the active sites of target enzymes, such as bacterial DNA gyrase or key proteins in cancer cell signaling pathways.
Experimental Protocols for Biological Evaluation
To empirically validate the comparative biological activities of this compound and 4-hydroxyquinoline, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against bacteria.
Diagram 2: Workflow for MIC Determination
Caption: Broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve this compound and 4-hydroxyquinoline in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Diagram 3: Workflow for MTT Assay
Caption: MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and 4-hydroxyquinoline.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[13][14]
Conclusion and Future Directions
The strategic incorporation of a fluorine atom at the C6 position of the 4-hydroxyquinoline scaffold is a powerful strategy for enhancing its biological activity. Based on the established principles of medicinal chemistry and the available data on related compounds, this compound is predicted to exhibit superior antimicrobial and anticancer properties compared to its non-fluorinated analog, 4-hydroxyquinoline. This enhancement is likely driven by improved physicochemical properties, including increased lipophilicity and metabolic stability, as well as favorable electronic interactions with biological targets.
To definitively quantify this difference, direct comparative studies employing standardized protocols, such as those outlined in this guide, are essential. Such research would provide valuable quantitative data (MIC and IC50 values) and further elucidate the structure-activity relationships of this important class of compounds, paving the way for the development of more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 4. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 6-Fluoro-4-hydroxyquinoline using ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous structural validation of fluorinated quinoline derivatives, such as 6-Fluoro-4-hydroxyquinoline, is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[2]
This guide provides an in-depth technical comparison of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, explaining the causality behind experimental choices and providing insights grounded in spectroscopic principles.
The Tautomeric Nature of 4-Hydroxyquinolines: A Critical Consideration
A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the more stable keto (quinolin-4-one) form.[3] This equilibrium can be influenced by factors such as solvent and temperature. For this compound, the quinolin-4-one tautomer is expected to be the predominant species in solution. This is crucial for interpreting the NMR spectra, as the chemical environment of the nuclei, and thus their chemical shifts and couplings, will reflect this keto form.
¹H NMR Spectroscopy: A First Look at the Proton Framework
The ¹H NMR spectrum provides the initial and most direct information about the proton environment within the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinolone ring.
Expected ¹H NMR Spectral Data (Predicted and based on analogues in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.2 | d | J(H2-H3) ≈ 7.5 |
| H-3 | ~8.0 | d | J(H3-H2) ≈ 7.5 |
| H-5 | ~7.8 | dd | J(H5-F6) ≈ 9.0 (ortho), J(H5-H7) ≈ 4.5 (meta) |
| H-7 | ~7.4 | ddd | J(H7-H8) ≈ 9.0 (ortho), J(H7-H5) ≈ 4.5 (meta), J(H7-F6) ≈ 2.5 (meta) |
| H-8 | ~7.2 | dd | J(H8-H7) ≈ 9.0 (ortho), J(H8-F6) ≈ 0.5 (para) |
| N1-H | >11.0 | br s | - |
Note: The chemical shifts are estimations and can be influenced by solvent and concentration. The broad singlet for the N-H proton is characteristic and its exchange with D₂O can be used for confirmation.
The presence of the fluorine atom at the C-6 position introduces characteristic splitting patterns due to ¹H-¹⁹F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the proton and the fluorine atom. For instance, the proton at C-5 (ortho to the fluorine) will exhibit a larger coupling constant compared to the proton at C-7 (meta) and C-8 (para).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. The spectrum of this compound will be significantly influenced by the electronegative fluorine and oxygen atoms, as well as the aromatic ring system. A key feature will be the observation of C-F coupling constants, which are invaluable for assigning the carbons in the fluorinated ring.
Expected ¹³C NMR Spectral Data (Predicted and based on analogues in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) |
| C-2 | ~110 | s | - |
| C-3 | ~140 | s | - |
| C-4 | ~175 | d | ⁵J(CF) ≈ 1-2 |
| C-4a | ~125 | d | ³J(CF) ≈ 7-8 |
| C-5 | ~115 | d | ²J(CF) ≈ 20-25 |
| C-6 | ~158 | d | ¹J(CF) ≈ 240-250 |
| C-7 | ~120 | d | ²J(CF) ≈ 20-25 |
| C-8 | ~118 | d | ³J(CF) ≈ 8-10 |
| C-8a | ~138 | d | ⁴J(CF) ≈ 3-4 |
The direct one-bond coupling (¹JCF) for C-6 will be a large, distinct doublet, unequivocally identifying this carbon. The two-bond (²JCF) and three-bond (³JCF) couplings provide further evidence for the assignment of the surrounding carbons.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated compounds.[4] The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of this signal will be a result of couplings to the neighboring protons.
Expected ¹⁹F NMR Spectral Data (Predicted in DMSO-d₆, referenced to CFCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| F-6 | ~ -115 to -125 | ddd |
The splitting pattern of the ¹⁹F signal will be a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho), H-7 (meta), and H-8 (para).
Enhancing Structural Validation with 2D NMR Techniques
While 1D NMR provides a wealth of information, complex molecules or those with significant signal overlap often require 2D NMR experiments for complete and unambiguous assignment.
Key 2D NMR Experiments for this compound:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be instrumental in tracing the connectivity of the protons in the quinoline ring system, for example, confirming the relationship between H-2 and H-3, and the coupling network of H-5, H-7, and H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable way to assign the protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the N-H proton can help assign C-2, C-8a, and C-4.
-
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of nuclei. While less critical for the fundamental connectivity of this rigid molecule, they can provide conformational information if any flexible side chains were present.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to observe exchangeable protons like N-H.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-coupled 1D fluorine spectrum.
-
2D COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton correlations.
-
2D HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond proton-carbon correlations.
-
2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range proton-carbon correlations.
Data Analysis Workflow
The structural elucidation of this compound using NMR data follows a logical progression.
Caption: Workflow for NMR-based structure validation.
Comparison with Alternative Techniques
While NMR is the gold standard for structure elucidation in solution, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. However, it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the C=O and N-H bonds of the quinolone tautomer.
-
X-ray Crystallography: Provides the definitive solid-state structure. However, it requires a suitable single crystal and does not provide information about the molecule's structure in solution, where biological activity occurs.
NMR spectroscopy offers the unique advantage of providing a detailed atom-by-atom map of the molecular structure in a biologically relevant solution state.
Conclusion
The comprehensive structural validation of this compound is reliably achieved through a synergistic application of 1D and 2D NMR spectroscopy. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, with a keen understanding of the molecule's tautomeric nature and the influence of the fluorine substituent on chemical shifts and coupling constants, allows for an unambiguous assignment of the entire molecular framework. This rigorous characterization is a cornerstone of quality control and a prerequisite for further investigation into the biological and pharmaceutical potential of this and related fluorinated quinoline derivatives.
References
A Comparative Analysis of the Antimicrobial Spectrum of Different Fluoroquinolones: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antimicrobial spectrum of various fluoroquinolones, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing experimental data and detailing established methodologies, this document aims to deliver an objective and comprehensive overview of fluoroquinolone performance, empowering informed decisions in research and development.
Introduction: The Evolving Landscape of Fluoroquinolones
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The evolution of this class has led to the development of several generations, each characterized by a progressively broader spectrum of activity.
-
Second-generation fluoroquinolones, such as ciprofloxacin, exhibit potent activity primarily against Gram-negative bacilli, including Pseudomonas aeruginosa.[1][3]
-
Third-generation agents, like levofloxacin, retain robust Gram-negative coverage while demonstrating enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[4][5]
-
Fourth-generation and newer fluoroquinolones, including moxifloxacin and delafloxacin, have further expanded this spectrum, showing potent activity against a wide range of drug-resistant Gram-positive bacteria, anaerobes, and atypical organisms.[6][7]
This guide will focus on a comparative analysis of representative fluoroquinolones from different generations to provide a clear understanding of their respective antimicrobial spectra.
Mechanism of Action and Resistance: A Molecular Tug-of-War
The bactericidal activity of fluoroquinolones stems from their ability to form a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[1][8]
The primary target of fluoroquinolones varies between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in most Gram-positive bacteria.[1][9] Newer fluoroquinolones often exhibit more balanced activity against both enzymes, which can contribute to a lower propensity for resistance development.[1]
Bacterial resistance to fluoroquinolones primarily arises from two main mechanisms:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drug.[2][8]
-
Reduced intracellular concentration: This can occur through decreased uptake via porin channels (in Gram-negative bacteria) or increased efflux of the drug by multidrug resistance (MDR) pumps.[2][8]
Caption: Fluoroquinolone mechanism of action and resistance.
Comparative In Vitro Activity: A Quantitative Analysis
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension. The MIC₅₀ and MIC₉₀ values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
The following tables summarize the MIC₅₀ and MIC₉₀ values for representative fluoroquinolones against a panel of clinically significant Gram-positive, Gram-negative, and atypical bacteria.
Table 1: Comparative In Vitro Activity of Fluoroquinolones against Gram-Positive Bacteria (MIC in µg/mL)
| Organism (Number of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus | ||||
| (Methicillin-Susceptible - MSSA) | Ciprofloxacin | ≤0.12 - >4 | 0.5 | 1 |
| Levofloxacin | ≤0.06 - >4 | 0.25 | 0.5 | |
| Moxifloxacin | ≤0.03 - 2 | 0.06 | 0.12 | |
| Delafloxacin | ≤0.008 - 0.5 | ≤0.008 | 0.015 | |
| (Methicillin-Resistant - MRSA) | Ciprofloxacin | 0.25 - >4 | 4 | >4 |
| Levofloxacin | 0.12 - >4 | 2 | >4 | |
| Moxifloxacin | ≤0.03 - >4 | 1 | 4 | |
| Delafloxacin | ≤0.008 - >4 | 0.12 | 2 | |
| Streptococcus pneumoniae | ||||
| (Penicillin-Susceptible) | Ciprofloxacin | 0.5 - 2 | 1 | 2 |
| Levofloxacin | 0.5 - 2 | 1 | 1 | |
| Moxifloxacin | 0.06 - 0.25 | 0.12 | 0.25 | |
| Delafloxacin | 0.008 - 0.03 | 0.008 | 0.015 | |
| (Penicillin-Resistant) | Ciprofloxacin | 1 - 4 | 2 | 4 |
| Levofloxacin | 1 - 2 | 1 | 2 | |
| Moxifloxacin | 0.12 - 0.5 | 0.25 | 0.25 | |
| Delafloxacin | 0.008 - 0.06 | 0.015 | 0.03 |
Data compiled from multiple sources.[2][5][10][11][12][13][14][15][16]
Table 2: Comparative In Vitro Activity of Fluoroquinolones against Gram-Negative Bacteria (MIC in µg/mL)
| Organism (Number of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Escherichia coli | Ciprofloxacin | ≤0.015 - >4 | 0.03 | 1 |
| Levofloxacin | ≤0.03 - >4 | 0.06 | 2 | |
| Moxifloxacin | ≤0.015 - >4 | 0.06 | 2 | |
| Delafloxacin | ≤0.015 - >4 | 0.06 | 2 | |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤0.12 - >4 | 0.5 | 4 |
| Levofloxacin | ≤0.25 - >4 | 1 | 8 | |
| Moxifloxacin | 0.25 - >4 | 2 | 16 | |
| Delafloxacin | ≤0.015 - >4 | 0.25 | 4 | |
| Klebsiella pneumoniae | Ciprofloxacin | ≤0.015 - >4 | 0.06 | 1 |
| Levofloxacin | ≤0.03 - >4 | 0.12 | 2 | |
| Moxifloxacin | ≤0.015 - >4 | 0.12 | 4 | |
| Delafloxacin | ≤0.015 - >4 | 0.12 | 4 |
Data compiled from multiple sources.[1][2][8][12][17][18][19][20][21]
Table 3: Comparative In Vitro Activity of Fluoroquinolones against Atypical Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC Range | MIC₉₀ |
| Legionella pneumophila | Ciprofloxacin | 0.015 - 0.06 | 0.03 |
| Levofloxacin | 0.015 - 0.06 | 0.03 | |
| Moxifloxacin | 0.015 - 0.06 | 0.03 | |
| Mycoplasma pneumoniae | Ciprofloxacin | 0.5 - 2 | 1 |
| Levofloxacin | 0.12 - 0.5 | 0.25 | |
| Moxifloxacin | 0.03 - 0.3 | 0.15 | |
| Chlamydophila pneumoniae | Ciprofloxacin | 0.5 - 2 | 2 |
| Levofloxacin | 0.25 - 1 | 1 | |
| Moxifloxacin | 0.06 - 0.25 | 0.12 |
Data compiled from multiple sources.[22][23][24][25][26]
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluoroquinolone stock solutions
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Experimental Workflow
Caption: Experimental workflow for MIC determination.
Step-by-Step Procedure
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare stock solutions of each fluoroquinolone in a suitable solvent.
-
Perform two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the organism.
-
Discussion and Conclusion
The comparative analysis of the antimicrobial spectrum of different fluoroquinolones reveals a clear trend of expanding activity with each successive generation. While older agents like ciprofloxacin remain highly effective against many Gram-negative pathogens, newer fluoroquinolones such as levofloxacin, moxifloxacin, and delafloxacin offer crucial advantages with their enhanced potency against Gram-positive bacteria, including resistant strains like MRSA and penicillin-resistant S. pneumoniae, as well as atypical pathogens.
Delafloxacin, a more recent addition, demonstrates particularly potent in vitro activity against a broad range of both Gram-positive and Gram-negative bacteria, including some isolates resistant to other fluoroquinolones.[2][11][12] This highlights the ongoing efforts in drug development to overcome existing resistance mechanisms.
The choice of an appropriate fluoroquinolone for therapeutic use or research purposes must be guided by a thorough understanding of the target pathogen's susceptibility profile, local resistance patterns, and the specific pharmacokinetic and pharmacodynamic properties of the drug. The experimental data and methodologies presented in this guide provide a solid foundation for such evidence-based decision-making. As antimicrobial resistance continues to be a global health challenge, the continued surveillance of fluoroquinolone activity and the development of novel agents with improved spectra and reduced resistance potential are of paramount importance.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin, levofloxacin, and trovafloxacin, alone and in combination with beta-lactams, against clinical isolates of Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Activity of Delafloxacin against Methicillin-Resistant Staphylococcus aureus Isolated from Various Clinical Specimens [acikerisim.baskent.edu.tr]
- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Relationship between ciprofloxacin, ofloxacin, levofloxacin, sparfloxacin and moxifloxacin (BAY 12-8039) MICs and mutations in grlA, grlB, gyrA and gyrB in 116 unrelated clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative activities of ciprofloxacin and levofloxacin against Streptococcus pneumoniae in an In vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of Quinolone Resistance in Clinical Isolates of Klebsiella pneumoniae and Escherichia coli from Chinese Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. smj.org.sa [smj.org.sa]
- 19. researchgate.net [researchgate.net]
- 20. Activity of Delafloxacin and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.mdedge.com [cdn.mdedge.com]
- 22. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro activity of rufloxacin against Listeria monocytogenes, Legionella pneumophila, and Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pneumonia Updates on Legionella, Chlamydophila, and Mycoplasma Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Confirmation of 6-Fluoro-4-hydroxyquinoline via Mass Spectrometry Fragmentation Analysis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 6-Fluoro-4-hydroxyquinoline, a key heterocyclic scaffold, is a precursor and intermediate in the synthesis of various bioactive molecules, including anti-infective and anti-cancer agents.[1] Its molecular structure dictates its chemical properties and biological activity; therefore, its precise characterization is paramount.
This guide provides an in-depth technical analysis of the use of mass spectrometry for the structural confirmation of this compound, with a focus on fragmentation analysis. We will explore the causal relationships behind experimental choices, compare alternative analytical strategies, and present a self-validating protocol rooted in scientific first principles.
The Imperative of High-Resolution Mass Spectrometry in Pharmaceutical Analysis
Modern pharmaceutical analysis demands techniques that offer not only sensitivity but also exceptional specificity and precision.[2] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing highly accurate mass measurements that allow for the determination of elemental compositions.[2] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in drug development and impurity profiling.[2][3]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry instrumentation significantly impacts the quality and depth of data obtained. For the structural elucidation of small molecules like this compound, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers are the instruments of choice.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Senior Scientist's Insight |
| Resolving Power | Typically 30,000 - 60,000 FWHM | Routinely > 100,000; up to >240,000 FWHM | For resolving closely related impurities or metabolites from the parent compound, the ultra-high resolution of the Orbitrap is advantageous.[4] |
| Mass Accuracy | 1-3 ppm (with external calibration) | < 1 ppm (with internal calibration) | Sub-ppm mass accuracy from an Orbitrap provides greater confidence in elemental composition determination without the need for constant recalibration.[3] |
| Scan Speed | Faster, beneficial for UHPLC applications | Slower at higher resolutions | For rapid screening, the Q-TOF may be preferable, but for detailed structural confirmation, the resolution of the Orbitrap is often worth the trade-off in speed. |
| MS/MS Fragmentation | Beam-type CID | HCD (Higher-Energy Collisional Dissociation) | Both provide rich fragmentation data. HCD in the Orbitrap can offer high-resolution fragment ion spectra, aiding in the confident identification of product ions. |
Ionization Techniques: A Comparative Overview
The method of ionization is critical for generating intact molecular ions for subsequent fragmentation analysis. For quinolone-type compounds, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. | Excellent for polar compounds, produces protonated molecules [M+H]+ with high efficiency and minimal fragmentation.[5] | Susceptible to matrix effects, which can suppress ionization. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a reagent gas, which then transfers charge to the analyte molecules. | Suitable for less polar compounds that are not efficiently ionized by ESI. | Can sometimes induce more in-source fragmentation than ESI. |
For this compound, with its polar hydroxyl group and nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the recommended technique to generate abundant protonated molecules [M+H]+ for MS/MS analysis.
Experimental Protocol for Structural Confirmation
This protocol outlines a robust workflow for the fragmentation analysis of this compound.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of mobile phase A and mobile phase B.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: ESI positive.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-hydroxyquinoline [webbook.nist.gov]
A Comparative Guide to the Efficacy of 6-Fluoro-4-hydroxyquinoline Derivatives as Anticancer Agents
Introduction: The Rise of Fluorinated Quinolines in Oncology
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, planar structure and versatile substitution points have made it a "privileged scaffold" for engaging with a variety of biological targets. In the relentless pursuit of more effective and selective cancer therapies, the strategic modification of this core has yielded compounds with significant antiproliferative properties.[1][2]
This guide focuses on a specific, highly promising subclass: 6-Fluoro-4-hydroxyquinoline derivatives . The introduction of a fluorine atom at the C-6 position is not a trivial modification. This small but highly electronegative atom can dramatically alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins—often leading to enhanced biological activity.[3][4] We will dissect the comparative efficacy of these derivatives, delving into their structure-activity relationships, diverse mechanisms of action, and the experimental data that substantiates their potential as next-generation anticancer agents. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate this promising chemical space.
Structure-Activity Relationship (SAR): Decoding the Pharmacophore
The anticancer potential of a this compound derivative is not solely dictated by its core structure but is finely tuned by the nature and position of its substituents. A thorough understanding of SAR is critical for the rational design of more potent and selective analogues.
The Indispensable 6-Fluoro Group: The fluorine atom at the 6-position is considered a crucial element for conferring significant anticancer activity to the quinoline ring.[5] This substitution can enhance the molecule's ability to interact with biological targets and improve its overall pharmacological profile.[4]
Impact of Substituents at Other Positions:
-
C2 Position: Modifications at this position can significantly influence the mechanism of action. For instance, the introduction of a 2'-(fluoro-1,1'-biphenyl-4-yl) group in the compound NSC 368390 leads to a potent inhibitor of pyrimidine biosynthesis.[6]
-
C3 Position: The presence of a carboxyl group at the C3 position is a common feature in many fluoroquinolones that exhibit anticancer properties.[5] Derivatization of this carboxylic acid functionality has been a successful strategy for creating novel analogues with enhanced cytotoxicity.[7]
-
C4 Position: The 4-hydroxy group (or its keto tautomer, 4-quinolone) is vital. Modifications often involve exploring different substituents on the aniline ring in 4-anilinoquinoline derivatives. For example, bulky alkyl groups at the meta-position of the 4-anilino moiety have been shown to increase potency against HeLa and BGC-823 cancer cell lines.[3]
-
C7 Position: The heterocyclic substituent at the C7 position, often a piperazine ring in fluoroquinolone antibiotics, plays a significant role in modulating activity. Modifications at the N-4 position of this piperazine ring have led to ciprofloxacin derivatives with potency against bladder and prostate cancer cells exceeding that of doxorubicin.[8]
Preliminary SAR analyses on related quinoline derivatives suggest that large, bulky alkoxy substituents at the C7 position and amino side chains at the C4 position can be beneficial for antiproliferative activity.[9]
Comparative Efficacy & Mechanisms of Action
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cancer cell survival and proliferation.
Inhibition of Topoisomerases I & II
Causality: DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication, transcription, and repair. Cancer cells, with their high replicative rate, are particularly dependent on these enzymes. Inhibiting topoisomerases leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[5][10] Many fluoroquinolone derivatives have been identified as potent inhibitors of human topoisomerase I and II.[5][11][12]
Exemplary Derivatives:
-
Several novel ciprofloxacin derivatives have demonstrated significant Topoisomerase II (Topo II) inhibitory activity, with some compounds being more potent than the standard drug doxorubicin against prostate (PC-3) and bladder (T-24) cancer cells.[7][8]
-
Chalcone derivatives of ciprofloxacin have also shown significant inhibitory activity against topoisomerase, comparable to reference compounds like camptothecin.[13]
Inhibition of de Novo Pyrimidine Biosynthesis
Causality: Rapidly proliferating cancer cells have a high demand for nucleotides to synthesize DNA and RNA. The de novo pyrimidine biosynthesis pathway is a critical source of these building blocks. Targeting enzymes in this pathway starves cancer cells of essential precursors, leading to cell death.
Exemplary Derivative: NSC 368390
-
A standout example is NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) . This compound was found to be a potent inhibitor of dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine pathway.[6]
-
Treatment of human colon tumor cells with NSC 368390 resulted in the depletion of intracellular UTP and CTP pools, ultimately leading to a 99.9% cell kill.[6] This demonstrates a highly specific and effective mechanism of action.
Below is a diagram illustrating the inhibition point of NSC 368390 in the pyrimidine biosynthesis pathway.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by NSC 368390.
Induction of Apoptosis and Cell Cycle Arrest
Causality: Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. Inducing apoptosis is a primary goal of many cancer therapies. Similarly, arresting the cell cycle prevents cancer cells from dividing and proliferating. This compound derivatives have been shown to effectively trigger both processes.
Mechanisms and Pathways:
-
Apoptosis: These derivatives can induce apoptosis through various signaling cascades, including the activation of caspases (caspase-3, -8, -9) and modulation of the Bcl-2 family of proteins.[8][9] Some quinoline-based dihydrazone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[14]
-
Cell Cycle Arrest: Treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, most commonly the G2/M phase or the sub-G1 phase, which is indicative of apoptosis.[5][13][15] For example, certain ciprofloxacin derivatives induce cell cycle arrest at the G2/M phase in MCF-7 cells.[12]
The following diagram outlines a generalized workflow for assessing these cellular outcomes.
Caption: Workflow for evaluating anticancer activity.
Quantitative Comparison of Anticancer Activity
The most direct way to compare the efficacy of different derivatives is by examining their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The table below summarizes the reported IC₅₀ values for various 6-fluoroquinoline and related derivatives against a panel of human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin Derivatives | |||
| Derivative 32 | MCF-7 (Breast) | 4.3 | [5] |
| Norfloxacin Derivative 73 | PC-3 (Prostate) | 2.33 | [5] |
| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [5] |
| Norfloxacin Derivative 73 | MDA-MB-231 (Breast) | 1.52 | [5] |
| Chalcone-Ciprofloxacin Hybrids | |||
| Derivative 84 | Leukaemia-SR | 0.63 | [13] |
| Derivative 84 | HCT-116 (Colon) | 2.01 | [13] |
| Levofloxacin-based Derivatives | |||
| Derivative 17h (4-fluoro) | MCF-7 (Breast) | 1.69 | [8] |
| Derivative 17h (4-fluoro) | A549 (Lung) | 2.62 | [8] |
| Derivative 17h (4-fluoro) | SKOV-3 (Ovarian) | 1.92 | [8] |
| 7-Fluoro-4-anilinoquinolines | |||
| Derivative 1f (3-isopropyl) | HeLa (Cervical) | 8.92 | [3] |
| Derivative 1f (3-isopropyl) | BGC-823 (Gastric) | 6.48 | [3] |
| Quinoline-based Dihydrazones | |||
| Derivative 3b | MCF-7 (Breast) | 7.016 | [14] |
| Derivative 3c | MCF-7 (Breast) | 7.05 | [14] |
This table is a representative summary. IC₅₀ values can vary based on experimental conditions.
Experimental Methodologies: A Self-Validating Protocol
To ensure the reproducibility and reliability of efficacy data, standardized protocols are essential. The following describes a typical protocol for determining the cytotoxic activity of a test compound using the MTT assay.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Calculate the IC₅₀ value from the curve using non-linear regression analysis.
-
Conclusion and Future Perspectives
The family of this compound derivatives represents a rich and versatile source of potential anticancer agents. The strategic placement of a fluorine atom at the C-6 position consistently appears to be a key determinant of potent bioactivity. These compounds leverage diverse and powerful mechanisms of action, from poisoning essential DNA-modulating enzymes to starving cancer cells of nucleotide precursors and inducing programmed cell death.
The comparative data clearly show that modifications across the quinoline scaffold can yield derivatives with low micromolar and even nanomolar potency against a range of cancer cell lines.[9][13] The challenge and opportunity for drug developers lie in optimizing these structures to enhance selectivity for cancer cells over normal cells, improve pharmacokinetic profiles, and overcome potential resistance mechanisms.[11] Future research should focus on in vivo studies using xenograft models to validate the promising in vitro efficacy and to further investigate the therapeutic potential of these compounds as clinical candidates for cancer treatment.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The most recent updates on the anticancer potential of fluoroquinolones: a mini review. | Semantic Scholar [semanticscholar.org]
- 12. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluoroquinolone Detection
For researchers, analytical scientists, and drug development professionals, the accurate quantification of fluoroquinolone (FQ) antibiotics is a critical task. Whether ensuring food safety, monitoring environmental residues, or conducting pharmacokinetic studies, the reliability of the analytical data is paramount. This guide provides an in-depth comparison of common analytical methodologies, focusing on the essential process of cross-validation to ensure consistency and reliability when transferring or comparing methods.
The foundation of any reliable analytical method is rigorous validation, a process governed by international guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[1][2] This guideline outlines the necessary parameters—accuracy, precision, specificity, linearity, range, and robustness—that establish an analytical procedure as fit for its intended purpose.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for method validation to ensure data integrity and product quality.[4][5][6]
However, a validated method in one laboratory does not guarantee identical performance in another, or even on different equipment within the same lab. This is where cross-validation becomes critical. Cross-validation is the systematic process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[7] It is a cornerstone of method transfer and is essential when comparing a newly developed method against an established one.[7]
This guide will explore the cross-validation process through a practical comparison of two widely used techniques for fluoroquinolone analysis: the "gold standard" confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a rapid, high-throughput screening method, the Enzyme-Linked Immunosorbent Assay (ELISA).
The Principle of Cross-Validation: A Workflow for Ensuring Methodological Consistency
The core objective of cross-validation is to demonstrate that two different analytical procedures are equivalent and can be used interchangeably. The process involves analyzing the same set of samples with both methods and then statistically comparing the results. A typical workflow is illustrated below.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 4. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Structure-Activity Relationships of 6-Fluoro-4-hydroxyquinoline Derivatives in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its many variations, the 4-quinolone core is particularly noteworthy, especially when substituted with a fluorine atom at the C-6 position. This specific modification, a hallmark of the highly successful fluoroquinolone antibiotics, significantly enhances the compound's pharmacological properties, including metabolic stability and binding affinity.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-4-hydroxyquinoline derivatives, synthesizing data from various studies to illuminate the chemical nuances that drive their biological activity. We will explore how modifications at key positions on the quinoline ring influence their efficacy as anticancer and antibacterial agents, offering a rationale-driven perspective for researchers, scientists, and drug development professionals.
The this compound Core: A Privileged Scaffold
The inherent biological activity of the 4-quinolone structure is profoundly influenced by its substituents. The 6-fluoro group is a critical component, known to markedly improve antimicrobial activity.[3] The 4-oxo (keto) group, in tautomeric equilibrium with a 4-hydroxy (enol) form, and the C-3 carboxylic acid group are often essential for the molecule's mechanism of action.[3][4] These moieties can chelate with metal ions within bacterial enzyme active sites, such as DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death.[5] Chemical modifications at various other positions—namely N-1, C-2, C-3, C-7, and C-8—serve as the primary strategy for modulating the potency, spectrum of activity, and pharmacokinetic properties of these derivatives.[6]
Comparative SAR Analysis: Anticancer vs. Antibacterial Activity
The versatility of the this compound scaffold allows for its development against different pathological targets. However, the structural requirements for optimal anticancer and antibacterial activity often diverge. The following sections compare how substitutions at key positions affect these two distinct biological outcomes.
Modifications at the C-7 Position: A Tale of Two Targets
The C-7 position is arguably the most extensively studied site for modification on the quinolone ring.
-
For Antibacterial Activity: Substituents at C-7 are pivotal in determining the antibacterial spectrum and potency. The introduction of a piperazine ring or other cyclic amines at this position is a classic strategy that enhances activity against Gram-negative bacteria.[7] This is because the C-7 substituent can influence the compound's ability to penetrate the bacterial cell wall and its affinity for the target enzymes.[7][8] SAR studies have shown that larger heterocyclic moieties at C-7 can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria.[9]
-
For Anticancer Activity: In the context of anticancer agents, bulky and lipophilic substituents at the C-7 position are often favored. For instance, a study on quinoline derivatives revealed that a large alkoxy substituent, such as a 4-fluorobenzyloxy group, at position 7 was a beneficial pharmacophore for antiproliferative activity against human tumor cell lines.[10] This suggests that for anticancer applications, the C-7 position plays a crucial role in interactions with different biological targets, possibly topoisomerase II in cancer cells, where increased bulk and lipophilicity can lead to enhanced potency.[11]
| Table 1: Comparative SAR at the C-7 Position | |
| Substitution Pattern | Observed Biological Activity Trend |
| Small Cyclic Amines (e.g., Piperazine) | Primarily enhances antibacterial activity, especially against Gram-negative pathogens.[7] |
| Bulky Aromatic/Alkoxy Groups | Tends to increase anticancer (antiproliferative) activity.[10] |
| Large Heterocycles | Can improve broad-spectrum antibacterial activity.[9] |
The Role of the N-1 Substituent
The substituent at the N-1 position significantly impacts the compound's overall physicochemical properties, such as lipophilicity and steric profile, which in turn affects its biological activity.
-
For Antibacterial Activity: In fluoroquinolone antibiotics, the N-1 substituent is typically a small alkyl group, such as ethyl or cyclopropyl. The cyclopropyl group, in particular, is known to confer broad and potent antibacterial activity. These small, compact groups are thought to position the molecule optimally within the enzyme-DNA complex.
-
For Anticancer Activity: For anticancer derivatives, a wider variety of N-1 substituents has been explored. Studies have shown that bulky N-substituents can be well-tolerated and may even contribute to cytotoxic activity.[1] This contrasts with the stringent requirements for antibacterial action, where bulky groups at N-1 are often detrimental. The increased lipophilicity conferred by larger N-1 substituents may facilitate passage through the cancer cell membrane.
Modifications at the C-3 Position: The Acid is Key
The carboxylic acid group at the C-3 position is a classic feature of quinolone antibacterials.
-
For Antibacterial Activity: The 3-carboxyl group is considered essential for binding to the DNA gyrase target and for bacterial transport.[3] Its ability to form hydrogen bonds and chelate magnesium ions is central to the drug's mechanism. Conversion of this acid to an ester or amide typically reduces or abolishes antibacterial potency.
-
For Anticancer Activity: While the 3-carboxyl group is critical for antibacterial action, SAR studies for anticancer quinolones have shown more flexibility. Some potent antiproliferative 4-quinolone-3-carboxamides have been developed, suggesting that converting the carboxylic acid to an amide can be a viable strategy for shifting the biological target from bacterial enzymes to factors involved in cancer cell proliferation.[6] This highlights a key divergence in the pharmacophore requirements for these two therapeutic areas.
General Structure-Activity Relationship Trends
The following diagram summarizes the general SAR trends for this compound derivatives based on their intended biological activity.
Caption: Key SAR trends for antibacterial vs. anticancer activity.
Experimental Protocols
To provide a practical context for the discussed SAR, this section details standardized methodologies for the synthesis of the quinoline core and the evaluation of cytotoxic activity.
Protocol 1: Synthesis of the 4-Hydroxyquinoline Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and versatile method for constructing the 4-hydroxyquinoline scaffold from aniline precursors.[12][13][14]
Step 1: Condensation
-
Combine the substituted aniline (e.g., 4-fluoroaniline) (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a round-bottom flask.
-
Heat the mixture to 110-130°C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[12]
Step 2: Thermal Cyclization
-
Dissolve the intermediate from Step 1 in a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.[4][14]
-
Heat the solution to a vigorous reflux (approximately 250-260°C) for 30-60 minutes.[4] This high temperature is required to facilitate the 6-electron electrocyclization that forms the quinoline ring.[4][12]
-
Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate product to precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to aid precipitation.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.[4]
Step 3: Hydrolysis (Saponification)
-
Suspend the dried ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[12]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability and is widely used to screen compounds for cytotoxic effects against cancer cell lines.[15][16] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[15][17]
Step 1: Cell Seeding
-
Culture the desired cancer cell line (e.g., MCF-7, HCT116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Step 3: MTT Addition and Incubation
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.[18] During this time, viable cells will convert the MTT into formazan crystals.
Step 4: Solubilization and Absorbance Reading
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15]
Step 5: Data Analysis
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow from chemical synthesis to biological evaluation for SAR studies.
Caption: Workflow from synthesis to SAR analysis.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for drug discovery. Structure-activity relationship studies clearly demonstrate that distinct structural modifications are required to optimize for either antibacterial or anticancer activity. For antibacterial agents, the classic pharmacophore of a small N-1 substituent, a C-3 carboxylic acid, and a C-7 cyclic amine remains the gold standard. In contrast, the development of anticancer agents allows for greater structural diversity, where bulky, lipophilic groups at the N-1 and C-7 positions, and derivatization of the C-3 carboxyl group, can lead to potent antiproliferative compounds.
Future research should focus on exploring novel substitutions at less-explored positions and the synthesis of hybrid molecules that combine the quinoline core with other known pharmacophores.[8] A deeper understanding of the specific molecular targets and mechanisms of action for the anticancer derivatives will be crucial for rational drug design and the development of next-generation therapeutics based on this privileged scaffold.
References
- 1. Synthesis and biological evaluation of 1,2-disubsubstituted 4-quinolone analogues of Pseudonocardia sp. natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Fluorescence Properties of Hydroxyquinoline Isomers
Abstract
Hydroxyquinoline and its isomers represent a cornerstone class of heterocyclic compounds with profound implications in fields ranging from analytical chemistry to materials science and pharmacology. Their utility is often dictated by their unique photophysical properties, particularly their fluorescence, which is exquisitely sensitive to their molecular structure and local environment. This guide provides a comparative analysis of the key hydroxyquinoline isomers, focusing on the structural and environmental factors that govern their fluorescence. We will delve into the underlying photophysical mechanisms, such as tautomerism and excited-state intramolecular proton transfer (ESIPT), and present a causal explanation for the observed differences in their emission characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct fluorescence properties of hydroxyquinoline isomers in their respective applications.
Introduction: The Versatile World of Hydroxyquinolines
Quinoline, a bicyclic aromatic heterocycle, serves as the structural foundation for a multitude of compounds with significant biological and material applications. The introduction of a hydroxyl (-OH) group to the quinoline scaffold gives rise to hydroxyquinoline (HQ) isomers, each distinguished by the position of this substituent. Common isomers include 4-hydroxyquinoline (4-HQ), 6-hydroxyquinoline (6-HQ), 7-hydroxyquinoline (7-HQ), and the most widely studied, 8-hydroxyquinoline (8-HQ or Oxine).[1]
These isomers are not merely structural variants; the position of the hydroxyl group dramatically influences the molecule's electronic distribution, hydrogen-bonding capabilities, and steric profile. Consequently, each isomer possesses a unique set of photophysical properties. These properties are harnessed in a variety of advanced applications:
-
Fluorescent Chemosensors: The remarkable sensitivity of their fluorescence to metal ions forms the basis for highly selective and sensitive analytical sensors.[2][3]
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinolines, particularly 8-HQ, are benchmark materials in OLED technology due to their high quantum yields and thermal stability.[2][4]
-
Pharmacology: The biological activity of HQ derivatives, including their antiseptic, anti-cancer, and neuroprotective properties, is an area of active investigation.[1]
This guide will dissect the causal links between isomeric structure and fluorescent behavior, providing a framework for selecting the appropriate isomer for a given application.
Core Photophysical Principles in Hydroxyquinolines
To understand the differences between the isomers, one must first grasp the fundamental photophysical processes at play. The fluorescence of hydroxyquinolines is primarily governed by a delicate interplay between tautomeric forms and excited-state proton transfer events.
Tautomerism: A Tale of Two Forms
Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol (hydroxyl) form and a keto (quinolone) or zwitterionic form. The equilibrium between these forms is highly dependent on the isomer and the solvent environment.
-
Enol Form: The classic hydroxyl (-OH) structure.
-
Keto/Zwitterionic Form: Arises from the transfer of the hydroxyl proton to the heterocyclic nitrogen atom. This is particularly relevant for isomers where the -OH group is in proximity to the nitrogen.
For instance, 4-hydroxyquinoline exists predominantly in its keto tautomeric form (4-quinolone) in neutral aqueous solutions.[5][6] In contrast, 8-hydroxyquinoline maintains an equilibrium between its enol and a zwitterionic form.[2][7] This ground-state equilibrium is the first determinant of the molecule's absorption and subsequent emission properties.
Excited-State Intramolecular Proton Transfer (ESIPT)
Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen are significantly enhanced. This facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen within the excited state, a process known as ESIPT.
ESIPT is a primary de-excitation pathway and often leads to fluorescence quenching or the appearance of a second, highly Stokes-shifted emission band from the resulting keto/zwitterionic tautomer. The efficiency of ESIPT is a critical factor differentiating the isomers. For 8-HQ, this process is particularly efficient, which explains its intrinsically weak fluorescence in many solvents.[2][8][9]
A Comparative Study of Isomer Fluorescence
The position of the hydroxyl group dictates the proximity to the nitrogen acceptor, the potential for intramolecular hydrogen bonding, and the overall electronic structure, leading to vastly different fluorescence profiles.
8-Hydroxyquinoline (8-HQ): The Archetypal Chemosensor
8-HQ is the most extensively studied isomer, primarily because its fluorescence is a powerful indicator of its local environment.
-
Intrinsic Fluorescence: In most solvents, 8-HQ is weakly fluorescent.[8] This is a direct consequence of efficient ESIPT, which provides a rapid non-radiative decay pathway, quenching the emission from the initially excited enol form.[7][10] The low fluorescence quantum yield has been a subject of extensive study.[11]
-
Solvatochromism: The emission of 8-HQ is highly sensitive to solvent polarity. It can exhibit dual fluorescence in certain solvents, arising from both the enol and zwitterionic forms.[12] High quantum yields have been observed in polar aprotic solvents like DMF and DMSO, where specific solvent-solute interactions modulate the excited-state dynamics.
-
Chelation-Enhanced Fluorescence (CHEF): The defining characteristic of 8-HQ is the dramatic enhancement of its fluorescence upon chelation with metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺).[2][9] The metal ion displaces the hydroxyl proton and coordinates to both the oxygen and nitrogen atoms.[2][7] This rigidifies the molecular structure and, most importantly, blocks the ESIPT pathway. The inhibition of this non-radiative decay channel forces the molecule to de-excite via fluorescence, leading to a bright emission. This "on-off" switching behavior is the foundation of its use in metal ion sensing.[9]
4-Hydroxyquinoline (4-HQ): The Photochemist's Isomer
The photophysics of 4-HQ are dominated by its tautomeric equilibrium.
-
Ground State: In neutral and basic aqueous solutions, 4-HQ exists almost entirely as the non-aromatic keto tautomer, 4-quinolone.[5][6] This form is largely non-fluorescent.
-
Photochemistry: Upon UV irradiation, 4-HQ is notable for its efficient formation of triplet states, with quantum yields as high as 30-35% in acidic and neutral solutions.[5][6] This makes it more relevant for applications involving photosensitization and triplet-state reactions rather than fluorescence-based sensing.
6-Hydroxyquinoline (6-HQ) & 7-Hydroxyquinoline (7-HQ): Probes for Proton Transfer
These isomers are often used as model compounds for studying excited-state proton transfer (ESPT) reactions, which are distinct from the intramolecular (ESIPT) process in 8-HQ.[13] In these isomers, the hydroxyl group is too far from the ring nitrogen for direct intramolecular transfer.
-
6-Hydroxyquinoline (6-HQ): Considered an ideal photoacid, 6-HQ's proton transfer dynamics have been studied in detail using time-resolved spectroscopy.[13][14][15] The transfer typically occurs to solvent molecules.
-
7-Hydroxyquinoline (7-HQ): Similar to 6-HQ, 7-HQ undergoes solvent-assisted ESPT.[16] In aqueous solutions, fluorescence is observed from the zwitterionic tautomer, which is formed after intermolecular proton transfer involving a "wire" of water molecules that bridges the donor (-OH) and acceptor (=N) sites.[17]
Comparative Data Summary
The following table summarizes key photophysical data for different hydroxyquinoline isomers, illustrating the profound impact of the hydroxyl group's position.
| Isomer | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Quantum Yield (Φ_f) | Key Photophysical Feature |
| 4-Hydroxyquinoline | ~316 (in water, pH 7.2)[5] | ~349 (in water, pH 7.2)[5] | Low; High triplet yield (35% in neutral water)[5][6] | Predominantly non-fluorescent keto tautomer. |
| 6-Hydroxyquinoline | Varies with solvent/pH | Varies with solvent/pH | Moderate, solvent-dependent | Model for intermolecular ESPT.[13] |
| 7-Hydroxyquinoline | ~350 (Enol in water)[17] | ~520 (Zwitterion in water)[17] | Solvent-dependent | Solvent-assisted ESPT; large Stokes shift.[16][17] |
| 8-Hydroxyquinoline | ~315 (in various solvents) | 360-520 (solvent-dependent)[10] | Very low (e.g., <0.01 in water), but high upon chelation.[2][11] | Efficient ESIPT quenching; Chelation-Enhanced Fluorescence (CHEF). |
Note: The values for absorption (λ_abs), emission (λ_em), and quantum yield (Φ_f) are highly dependent on the solvent, pH, and concentration and are provided here for illustrative comparison.
Experimental Section: Methodologies for Characterization
Accurate characterization of fluorescence properties is paramount. Here, we detail a validated protocol for determining the relative fluorescence quantum yield, a key performance metric.
Synthesis of Hydroxyquinolines
While commercially available, hydroxyquinoline isomers can be synthesized via established methods. The Skraup synthesis is a classic and versatile method for creating the quinoline core, which can be adapted for different isomers.[2][7][18] For example, 8-hydroxyquinoline can be synthesized by reacting 2-aminophenol with glycerol in the presence of sulfuric acid.[18]
Protocol: Relative Fluorescence Quantum Yield Determination
The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common and accessible approach.[19][20][21]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[19]
Required Equipment:
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
-
10 mm path length quartz cuvettes[19]
-
Spectroscopic grade solvents[21]
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_r = 0.57)[22]
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the hydroxyquinoline isomer (sample) and the fluorescence standard in the desired solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions from each stock solution. The concentrations should be chosen such that the absorbance at the excitation wavelength remains below 0.1 in a 10 mm cuvette. This is a critical step to avoid inner filter effects.[20]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
Crucially, use the same excitation wavelength, slit widths, and all other instrument parameters for both the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Calculate Gradients: Perform a linear regression for both datasets to obtain the gradients (slopes) of the lines. The plot should be linear, confirming the absence of inner filter effects.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term cancels out).[20]
-
Conclusion and Outlook
The fluorescence properties of hydroxyquinoline isomers are a rich and complex subject, deeply rooted in fundamental principles of photochemistry. The position of the hydroxyl group is the primary determinant of behavior, controlling the balance between tautomeric forms and the efficiency of excited-state proton transfer.
-
8-HQ stands out for its dramatic chelation-enhanced fluorescence, making it an invaluable tool for metal ion sensing.
-
4-HQ is largely non-fluorescent due to its keto-enol tautomerism, but it is an efficient triplet sensitizer.
-
6-HQ and 7-HQ serve as excellent platforms for studying intermolecular proton transfer dynamics.
For the researcher and developer, a thorough understanding of these isomeric differences is not merely academic; it is essential for the rational design of new fluorescent probes, advanced materials, and therapeutic agents. By carefully selecting the isomer and tuning the environmental conditions, one can precisely control the photophysical output to meet the demands of the most sophisticated applications. Future research will undoubtedly continue to uncover new derivatives and applications, building on the fundamental principles outlined in this guide.
References
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. Photophysical properties of thin films containing metal and 8-hydroxyquinoline complexes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-hydroxyquinoline monomer, water adducts, and dimer. Environmental influences on structure, spectroscopic properties, and relative stability of cis and trans conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 13. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. study.com [study.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-4-hydroxyquinoline
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Fluoro-4-hydroxyquinoline. As a fluorinated heterocyclic compound, its handling and disposal require a nuanced understanding of its chemical properties and the regulatory landscape. This document moves beyond simple checklists to provide the causal reasoning behind each procedural step, ensuring that laboratory personnel can manage this chemical waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Core Principles: Hazard Assessment and Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound and its analogs are bioactive molecules that must be handled as potentially hazardous substances.
Hazard Profile
While a specific, comprehensive toxicology report for this compound is not widely published, data from structurally similar quinoline derivatives provides a strong basis for a conservative safety assessment. The primary hazards are associated with direct contact and inhalation.
| Hazard Classification | Description | Recommended Action & Rationale |
| Skin Irritation | Analogous compounds like 6-Fluoro-4-hydroxy-2-methylquinoline are classified as skin irritants (H315).[1] Direct contact can cause redness, itching, and inflammation. | Action: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Rationale: Prompt and thorough washing is necessary to remove the chemical from the skin surface and minimize penetration and subsequent irritation. |
| Serious Eye Irritation | Classified as a serious eye irritant (H319).[1] Contact with eyes can lead to significant pain, redness, and potential damage to the cornea. | Action: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention. Rationale: Immediate and prolonged irrigation is critical to dilute and remove the substance, preventing severe and potentially permanent eye damage. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol (H335).[1] | Action: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[1][2] Rationale: Removing the individual from the contaminated atmosphere is the first and most critical step to prevent further respiratory exposure. |
| Aquatic Toxicity | Quinolines as a class can be toxic to aquatic life.[4][5] | Action: Prevent any release into sanitary sewers or waterways. Rationale: Halogenated organic compounds can persist in the environment and harm aquatic ecosystems. Disposal must be handled through approved hazardous waste channels. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The selection of PPE is based on minimizing all potential routes of exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are regularly inspected for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically impervious apron or suit may be necessary.[1]
-
Respiratory Protection: All handling of solid this compound that could generate dust, or solutions that could form aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this compound waste must be classified as hazardous.[7][8][9]
Causality: The molecule's structure dictates its classification.
-
Halogenated Organic Compound: The presence of a fluorine atom places it in the "halogenated organic" waste category.[10][11] This is a critical distinction, as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans that can result from improper combustion.
-
Toxicity: Its potential for skin, eye, and respiratory irritation, coupled with aquatic toxicity, meets the toxicity characteristic of hazardous waste.[8]
Therefore, all waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Hazardous Waste" container.
Standard Operating Procedure (SOP) for Disposal
This section provides step-by-step protocols for managing different forms of this compound waste.
Disposal of Unused or Expired Solid Compound
-
Preparation: Conduct all work inside a chemical fume hood. Ensure your designated hazardous waste container is nearby.
-
Container Selection: The primary waste container must be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). It must be clean, dry, and in good condition.[9]
-
Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container. Use a dedicated spatula or scoop.
-
Decontamination: Rinse the original, now empty, container with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Disposal: Transfer this solvent rinsate into a separate "Halogenated Organic Liquid Waste" container. Do not mix solid and liquid waste in the same container unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Labeling and Sealing: Securely close the solid waste container. Label it clearly with a hazardous waste tag, specifying "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12]
Disposal of Contaminated Labware and Debris
This includes items such as used gloves, weighing paper, contaminated paper towels, and silica gel from chromatography.
-
Segregation: Collect all contaminated solid debris in a designated, clearly labeled, heavy-duty plastic bag or a lined solid waste container.
-
Labeling: The container must be labeled "Hazardous Waste - Halogenated Solid Debris." List this compound as the primary contaminant.
-
Closure: Once full, securely seal the bag or container.
-
Storage: Place the sealed container in the SAA for pickup by your institution's EHS personnel.
Management of Spills
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Containment: For a small, manageable spill of solid material, prevent it from spreading. Do not use water.
-
Cleanup: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum.[1][6] Avoid any actions that could generate dust.
-
Collection: Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled container for halogenated solid waste.[1]
-
Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent, and dispose of the cloth as contaminated debris.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision tree for segregating this compound waste.
Regulatory and Compliance Imperatives
Adherence to these disposal protocols is not merely a best practice; it is a legal requirement.
-
OSHA: The Occupational Safety and Health Administration's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[13][14] This guide is a tool to facilitate that training.
-
EPA: The Environmental Protection Agency, under RCRA, governs the entire lifecycle of hazardous waste from "cradle to grave."[8][9] Your institution must have an EPA ID number and partner with a licensed hazardous waste disposal company to manage the final treatment of this waste.[7][15]
By meticulously following these procedures, researchers and drug development professionals can ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynce.com [biosynce.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uakron.edu [uakron.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-Fluoro-4-hydroxyquinoline: Essential Safety and Operational Protocols
For fellow researchers, scientists, and drug development professionals, the integrity of our work and our personal safety are paramount. When handling specialized reagents like 6-Fluoro-4-hydroxyquinoline, a nuanced understanding of its properties is critical. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in the principles of chemical causality and laboratory best practices. Here, we will delve into the essential personal protective equipment (PPE), safe handling protocols, and disposal plans necessary for managing this compound effectively and safely in a research environment.
The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom, as in this compound, can significantly modulate its biological activity and reactivity.[1][2] This makes it a valuable intermediate in the synthesis of novel therapeutic agents, including anti-infective and anti-cancer drugs.[1] However, these same properties demand a heightened level of care in its handling.
Understanding the Hazard Profile
This compound and its derivatives are classified as irritants and may pose other health risks. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3]
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | GHS07 | Warning |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[3] | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation.[3] | GHS07 | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Protective gloves are essential. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[7] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contact with the chemical is suspected.[7]
-
Body Protection: A long-sleeved laboratory coat should be worn at all times.[3] Ensure it is fully buttoned to cover as much skin as possible.[7]
-
Respiratory Protection: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if you are weighing out the solid or there is a risk of generating dust, a dust mask (e.g., N95) is necessary. For larger quantities or in situations with inadequate ventilation, a respirator with an appropriate chemical cartridge should be used.[8]
-
Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory at all times.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
Step-by-Step Handling Protocol
-
Preparation and Area Designation:
-
Donning PPE:
-
Put on your lab coat and ensure it is buttoned.
-
Don your safety goggles.
-
Wash and dry your hands thoroughly before putting on gloves.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid.[3]
-
Use a spatula for transferring the solid and clean it thoroughly after use.
-
If the compound comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
The storage area should be clearly labeled.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
Do not allow the chemical to enter drains.[6]
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[3]
-
All waste must be placed in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both the integrity of your research and the well-being of yourself and your colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.at [fishersci.at]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
